Furo[3,2-c]pyridine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAVMZSXDDNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348984 | |
| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-07-3 | |
| Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Furo[3,2-c]pyridine-2-carbaldehyde: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest to the medicinal chemistry community due to its structural similarity to purines and other biologically active bicyclic systems. The unique electronic and steric properties conferred by this arrangement make it a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.
Chemical Properties and Structure
This compound possesses the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1] Its structure is characterized by a planar, aromatic bicyclic system with an aldehyde group at the 2-position of the furan ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | PubChem CID 642131[1] |
| Molecular Weight | 147.13 g/mol | PubChem CID 642131[1] |
| IUPAC Name | This compound | PubChem CID 642131[1] |
| CAS Number | 112372-07-3 | PubChem CID 642131[1] |
| Predicted Melting Point | 129.5-130 °C | |
| Predicted Boiling Point | 286.1 ± 20.0 °C | |
| Predicted Flash Point | 126.8 ± 21.8 °C | |
| XLogP3 | 1.1 | PubChem CID 642131[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem CID 642131[1] |
Structure:
Spectral Data
Experimental Protocols
Synthesis of the Furo[3,2-c]pyridine Core
A common and effective method for the synthesis of the furo[3,2-c]pyridine scaffold involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.
General Protocol:
-
Sonogashira Coupling: A 3-halopyridine derivative (e.g., 3-iodo-4-hydroxypyridine) is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent such as DMF. The reaction is typically heated to facilitate the coupling.
-
Intramolecular Cyclization: The resulting alkyne-substituted pyridine undergoes a 5-endo-dig cyclization to form the furan ring. This step can often be achieved in the same pot as the coupling reaction by continued heating or by the addition of a suitable reagent to promote cyclization.
Introduction of the 2-Carbaldehyde Group
The formyl group at the 2-position of the furo[3,2-c]pyridine core can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.[2][3][4][5] This reaction is suitable for electron-rich aromatic and heteroaromatic systems.
General Protocol (Vilsmeier-Haack Reaction): [2][3][4][5]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloromethyliminium salt, is prepared in situ by the reaction of a substituted formamide (e.g., N,N-dimethylformamide, DMF) with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4]
-
Electrophilic Aromatic Substitution: The furo[3,2-c]pyridine substrate is added to the pre-formed Vilsmeier reagent. The electron-rich furan ring undergoes electrophilic attack by the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the desired 2-carbaldehyde derivative.
Experimental Workflow for the Synthesis of this compound:
Caption: Synthetic pathway to this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of furo[3,2-c]pyridine derivatives has shown promise as modulators of key signaling pathways implicated in cancer and other diseases.[6][7]
Kinase Inhibition: PI3K/Akt/mTOR and JAK/STAT Pathways
The furo[3,2-c]pyridine scaffold has been identified as a promising core for the development of inhibitors targeting protein kinases.[6] Two critical signaling pathways often dysregulated in cancer are the PI3K/Akt/mTOR and JAK/STAT pathways.[8][9][10][11][12][13][14][15][16]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[13][14] Its aberrant activation is a common feature in many human cancers.[13] Furo[3,2-c]pyridine derivatives have the potential to act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K or mTOR.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
-
JAK/STAT Pathway: This pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune responses, hematopoiesis, and cell proliferation.[8][9][15][16] Dysregulation of the JAK/STAT pathway is associated with various cancers and inflammatory diseases.[8][15] Furo[3,2-c]pyridine-based compounds could potentially inhibit one of the Janus kinases (JAKs), preventing the downstream phosphorylation and activation of STAT proteins.
Caption: Inhibition of the JAK/STAT signaling pathway.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant reactivation in adults is linked to the development and progression of several cancers.[17][18][19] The furo[3,2-c]pyridine scaffold has been identified as a novel template for the development of modulators of this pathway.[6][7] These compounds could potentially target key components of the Hh pathway, such as the Smoothened (SMO) receptor or the GLI transcription factors, thereby inhibiting the oncogenic signaling cascade.[17][18]
Caption: Modulation of the Hedgehog signaling pathway.
Conclusion
This compound represents a valuable chemical entity with a scaffold that is increasingly recognized for its potential in the development of novel therapeutics. Its synthesis, while requiring multi-step procedures, is accessible through established synthetic methodologies. The furo[3,2-c]pyridine core is a promising starting point for the design of inhibitors targeting critical oncogenic signaling pathways. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential and to advance the development of new and effective treatments for a range of human diseases.
References
- 1. This compound | C8H5NO2 | CID 642131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 9. Inhibition of JAK/STAT signaling stimulates adult satellite cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 15. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 19. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
Furo[3,2-c]pyridine-2-carbaldehyde: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of Furo[3,2-c]pyridine-2-carbaldehyde, a key derivative of this scaffold. This document details its chemical properties, plausible synthetic routes, and potential biological activities, with a focus on its role as a kinase inhibitor. Experimental protocols for synthesis and biological evaluation are provided, alongside an analysis of its potential interactions with critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies.
Introduction
Furo[3,2-c]pyridine-based compounds are a class of heterocyclic molecules that have garnered increasing interest in the field of drug discovery due to their diverse pharmacological activities.[1] The fusion of a furan ring to a pyridine core creates a unique scaffold that can be readily functionalized to generate libraries of compounds with a wide range of biological properties. This compound, with the IUPAC name This compound , serves as a key intermediate and a pharmacologically active molecule in its own right.[2] Its potential to modulate key cellular processes, particularly through the inhibition of protein kinases, makes it a compound of significant interest for the development of novel anticancer agents.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and formulation.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₅NO₂ | [2] |
| Molecular Weight | 147.13 g/mol | [2] |
| CAS Number | 112372-07-3 | [2] |
| InChIKey | YAJAVMZSXDDNSR-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CN=CC2=C1OC(=C2)C=O | [2] |
Synthesis of this compound
The synthesis of the furo[3,2-c]pyridine core can be achieved through several strategies, with a common approach involving a Sonogashira coupling followed by an intramolecular cyclization.[1] For the specific introduction of the 2-carbaldehyde group, a Vilsmeier-Haack reaction on an appropriate furo[3,2-c]pyridine precursor is a plausible and efficient method.[3][4]
General Synthetic Workflow
The overall synthetic strategy can be conceptualized as a two-stage process: first, the construction of the core furo[3,2-c]pyridine scaffold, followed by the formylation at the 2-position.
Experimental Protocol: Vilsmeier-Haack Formylation of Furo[3,2-c]pyridine
This protocol describes a general procedure for the formylation of an electron-rich heterocyclic compound, which can be adapted for the synthesis of this compound from the corresponding unsubstituted furo[3,2-c]pyridine.
Materials:
-
Furo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furo[3,2-c]pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
In the dropping funnel, place anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited in the public domain, the broader class of furopyridines has demonstrated significant potential as anticancer agents and kinase inhibitors.[1]
Anticancer Activity
Derivatives of the closely related furo[2,3-b]pyridine and furo[2,3-d]pyrimidine scaffolds have shown potent cytotoxic effects against various cancer cell lines. This suggests that this compound is a promising candidate for anticancer drug development.
Table 2: In Vitro Cytotoxicity of Related Furopyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116 | 0.93 | [5] |
| Furo[2,3-d]pyrimidine Chalcone 5d | NCI 59-cell line panel (mean) | 2.41 | [5] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | 1.23 | [5] |
Kinase Inhibitory Activity
The furo[3,2-c]pyridine scaffold is a key component of molecules that have been shown to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1] Key signaling pathways that are potential targets include the PI3K/Akt/mTOR and JAK/STAT pathways.
Table 3: Kinase Inhibitory Activity of a Related Furopyridine Derivative
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 | [5] |
Signaling Pathways
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Furo[3,2-c]pyridine derivatives, due to their structural similarity to known kinase inhibitors, are hypothesized to inhibit key kinases within this pathway, such as PI3K and mTOR.[1]
The JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a primary route for a wide array of cytokines, growth factors, and hormones to transmit signals from the cell membrane to the nucleus, where they regulate gene expression involved in immunity, proliferation, and apoptosis.[8][9] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[10] Certain hydrogenated furo[3,2-c]pyridines have demonstrated JAK2 inhibitory activity, suggesting that the core scaffold is a viable starting point for developing JAK/STAT pathway inhibitors.[11]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.[5]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to evaluate the inhibitory activity of this compound against specific kinases, such as PI3K.[1]
Materials:
-
Recombinant kinase (e.g., PI3K)
-
Kinase-specific substrate (e.g., PIP2)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction buffer containing the kinase and its substrate.
-
Add serial dilutions of this compound to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.[1]
Materials:
-
Human cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The furo[3,2-c]pyridine scaffold has demonstrated significant potential as a platform for the design of potent and selective kinase inhibitors. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Future research should focus on:
-
The development of a specific and high-yielding synthetic route for this compound.
-
A comprehensive in vitro evaluation of this compound against a broad panel of cancer cell lines and kinases to determine its specific targets and potency.
-
Elucidation of the precise mechanism of action, including its effects on the PI3K/Akt/mTOR and JAK/STAT signaling pathways.
-
In vivo studies to assess the efficacy, pharmacokinetics, and toxicity of promising lead compounds derived from this scaffold.
By systematically exploring the chemical space around the furo[3,2-c]pyridine core, it is anticipated that novel and effective drug candidates can be identified for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H5NO2 | CID 642131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Furo[3,2-c]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Furo[3,2-c]pyridine-2-carbaldehyde. This heterocyclic compound, featuring a fused furan and pyridine ring system, represents a scaffold of significant interest in medicinal chemistry. This document details its synthesis, spectral characterization, potential reactivity, and explores its relevance in the context of oncogenic signaling pathways.
Core Compound Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | PubChem[1] |
| Molecular Weight | 147.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 112372-07-3 | PubChem[1] |
| Canonical SMILES | C1=CN=CC2=C1OC(=C2)C=O | PubChem[1] |
| InChI | InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | PubChem[1] |
| InChIKey | YAJAVMZSXDDNSR-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Characterization
The synthesis of the Furo[3,2-c]pyridine core can be achieved through various methods, with the Sonogashira coupling followed by cyclization being a prominent strategy.[2][3] The introduction of the 2-carbaldehyde group can be accomplished via a Vilsmeier-Haack reaction on the Furo[3,2-c]pyridine core.
Representative Synthesis Protocol
Step 1: Synthesis of the Furo[3,2-c]pyridine core via Sonogashira Coupling and Cyclization
This protocol is a representative procedure based on established methods for the synthesis of the furo[3,2-c]pyridine scaffold.[3]
-
Materials: 4-Hydroxy-3-iodopyridine, terminal alkyne (e.g., ethynyltrimethylsilane), Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, DMF.
-
Procedure:
-
To a solution of 4-hydroxy-3-iodopyridine in anhydrous DMF, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and diisopropylamine under an inert atmosphere.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The subsequent intramolecular 5-endo-dig cyclization to form the furan ring may occur in situ or require a subsequent step, potentially with the addition of a base to facilitate the removal of a protecting group and subsequent cyclization.
-
Purify the crude product by column chromatography on silica gel to obtain the Furo[3,2-c]pyridine core.
-
Step 2: Formylation of the Furo[3,2-c]pyridine core via Vilsmeier-Haack Reaction
This is a general protocol for the Vilsmeier-Haack formylation of an electron-rich heterocycle.[4][5][6]
-
Materials: Furo[3,2-c]pyridine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, saturated sodium bicarbonate solution.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of the Furo[3,2-c]pyridine core in DMF dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
References
An In-depth Technical Guide to the Proposed Mechanisms for Furo[3,2-c]pyridine Formation
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the principal proposed mechanisms for the synthesis of the Furo[3,2-c]pyridine core, presenting detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the research and development of novel compounds incorporating this scaffold.
Sonogashira Coupling Followed by Intramolecular Cyclization
A prevalent and versatile strategy for the construction of the Furo[3,2-c]pyridine skeleton involves a palladium-catalyzed Sonogashira cross-coupling reaction between a functionalized pyridine and a terminal alkyne, followed by an intramolecular 5-endo-dig cyclization. A highly effective approach utilizes 4-hydroxy-3-iodopyridine as the starting material. This cascade reaction offers a high degree of flexibility for introducing a wide variety of substituents onto the furan ring by varying the alkyne coupling partner.[1]
Proposed Mechanism
The reaction commences with the palladium-catalyzed Sonogashira coupling of 4-hydroxy-3-iodopyridine with a terminal alkyne. This is followed by a base-induced intramolecular 5-endo-dig cyclization, where the hydroxyl group of the pyridine attacks the alkyne to form the fused furan ring.[2]
Quantitative Data
The Sonogashira coupling and subsequent cyclization have been shown to be highly efficient for a variety of terminal alkynes, affording the corresponding Furo[3,2-c]pyridines in good to excellent yields.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenylfuro[3,2-c]pyridine | 93 |
| 2 | 1-Hexyne | 2-Butylfuro[3,2-c]pyridine | 90 |
| 3 | 3,3-Dimethyl-1-butyne | 2-(tert-Butyl)furo[3,2-c]pyridine | 85 |
| 4 | Propargyl alcohol | (Furo[3,2-c]pyridin-2-yl)methanol | 78 |
| 5 | Trimethylsilylacetylene | 2-(Trimethylsilyl)furo[3,2-c]pyridine | 95 |
Experimental Protocol: Synthesis of 2-(Benzyloxymethyl)furo[3,2-c]pyridine[2]
To a two-necked round-bottom flask are added 4-hydroxy-3-iodopyridine (730 mg, 3.30 mmol), Pd(PPh₃)₄ (289 mg, 0.25 mmol), and CuI (36 mg, 0.19 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous DMF (23 mL) and diisopropylamine (iPr₂NH) (1.8 mL, 12.8 mmol) are added, followed by benzyl propargyl ether (0.8 mL, 5.6 mmol). The reaction mixture is stirred at 70 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
For the synthesis of the corresponding saturated heterocyclic system, the Pictet-Spengler reaction provides a robust and efficient route. This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, followed by cyclization to yield tetrahydrofuro[3,2-c]pyridines.[3] This strategy is particularly valuable for accessing analogs with stereocenters.
Proposed Mechanism
The reaction is initiated by the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde to form an imine. In the presence of a strong acid, the imine is protonated to form an iminium ion. This is followed by an intramolecular electrophilic substitution on the electron-rich furan ring, leading to the cyclized product.[3]
Quantitative Data
This semi-one-pot method has been successfully applied to a range of aromatic aldehydes, with yields being notably higher for substrates bearing electron-donating groups.[3]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 67 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 50 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 75 |
| 4 | 2-Naphthaldehyde | 2-Methyl-4-(naphthalen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 55 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 2-Methyl-4-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 20 |
Experimental Protocol: General Procedure for the Synthesis of Tetrahydrofuro[3,2-c]pyridines[3]
To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) is added. The reaction mixture is heated at 82 °C for 1 hour and then concentrated to dryness. To the solution of the crude imine in glacial acetic acid (750 µL) is added concentrated HCl (500 µL) portionwise. The reaction mixture is stirred at 70 °C for 5 hours. Then, a saturated aqueous solution of NaOH is added, and the mixture is stirred overnight at room temperature. The formed precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Novel Synthesis from 3-Alkynyl-4-pyrones
A recently developed, innovative approach involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol (HFIP).[4] This method is notable for proceeding at room temperature without the need for a metal catalyst, providing a mild and efficient route to a variety of Furo[3,2-c]pyridine derivatives.[5]
Proposed Mechanism
The proposed mechanism involves a cascade of reactions initiated by the Michael addition of ammonia (from ammonium acetate) to the 4-pyrone. This is followed by ring-opening of the pyrone, intramolecular cyclization involving the alkyne moiety to form the furan ring, and subsequent condensation and dehydration to form the pyridine ring. The high acidity and stabilizing properties of HFIP are thought to facilitate this cascade.[4]
Quantitative Data
This novel method provides moderate to good yields for a range of substituted 3-alkynyl-4-pyrones.[4][5]
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Ph | H | CO₂Et | 84 |
| 2 | 4-MeC₆H₄ | H | CO₂Et | 82 |
| 3 | 4-ClC₆H₄ | H | CO₂Et | 75 |
| 4 | Thiophen-2-yl | H | CO₂Et | 68 |
| 5 | n-Bu | H | CO₂Et | 55 |
Experimental Protocol: General Procedure for the Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones[4]
To a solution of the 3-alkynyl-4-pyrone (0.2 mmol) in hexafluoroisopropyl alcohol (HFIP, 1 mL) is added ammonium acetate (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding Furo[3,2-c]pyridine.
Curtius Rearrangement of Furan-propenoic Acids
An alternative approach to the Furo[3,2-c]pyridine core involves a Curtius rearrangement of a (E)-3-(furan-2-yl)propenoic acid derivative. This multi-step synthesis proceeds via an acyl azide intermediate, which undergoes thermal rearrangement to an isocyanate, followed by intramolecular cyclization.
Proposed Mechanism
The synthesis begins with the conversion of the furan-propenoic acid to the corresponding acyl azide. Upon heating, the acyl azide undergoes a Curtius rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. This is followed by an intramolecular cyclization of the isocyanate onto the furan ring to form a dihydrofuropyridinone, which can then be aromatized.[6]
Quantitative Data
This method has been utilized for the synthesis of substituted Furo[3,2-c]pyridinones. The yields for the key cyclization step are generally moderate.
| Entry | Furan Substituent (R) | Product | Yield (%) |
| 1 | 5-(3-(Trifluoromethyl)phenyl) | 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrofuro[3,2-c]pyridin-4-one | 53 |
| 2 | 5-Phenyl | 2-Phenyl-4,5-dihydrofuro[3,2-c]pyridin-4-one | - |
| 3 | 5-(4-Chlorophenyl) | 2-(4-Chlorophenyl)-4,5-dihydrofuro[3,2-c]pyridin-4-one | - |
Yields for entries 2 and 3 are not explicitly stated in the reviewed literature but are expected to be in a similar range.
Experimental Protocol: Synthesis of 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one[6]
(E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoyl azide is prepared from the corresponding acid. A solution of the acyl azide in toluene is added dropwise to preheated diphenyl ether at 180-200 °C under a nitrogen atmosphere, maintaining the temperature so that toluene distills off. The reaction mixture is heated for an additional 30 minutes. After cooling, petroleum ether is added to the mixture, and the precipitate is filtered off, washed with petroleum ether, and recrystallized from an appropriate solvent to yield the product.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
reactivity of the aldehyde group in heteroaromatic systems
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Heteroaromatic Systems
Abstract
Heteroaromatic aldehydes are a cornerstone of modern organic synthesis and medicinal chemistry, serving as versatile intermediates in the construction of complex molecular architectures. The reactivity of the aldehyde functional group is intricately modulated by the electronic properties of the attached heteroaromatic ring. This technical guide provides a comprehensive analysis of the factors governing this reactivity, focusing on key chemical transformations including nucleophilic addition, oxidation, reduction, and condensation reactions. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key reactions are provided, and logical and mechanistic pathways are illustrated using standardized diagrams.
Core Principles of Heteroaromatic Aldehyde Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In heteroaromatic systems, this electrophilicity is influenced by the interplay between the inductive and resonance effects of the heteroatom and the overall aromaticity of the ring system.
-
Influence of the Heteroatom: The nature of the heteroatom (e.g., Oxygen in furan, Nitrogen in pyrrole, Sulfur in thiophene) is paramount. The electronegativity of the heteroatom and its ability to donate a lone pair of electrons into the π-system govern the electron density of the ring. A more effective delocalization of the lone pair leads to a more electron-rich ring, which in turn can reduce the electrophilicity of the attached aldehyde's carbonyl carbon via resonance.[1][2]
-
Aromaticity: The general order of aromaticity for common five-membered heterocycles is Thiophene > Pyrrole > Furan.[2] A more stable aromatic system, like thiophene, is less willing to disrupt its aromaticity, which can influence the reactivity of substituents.[1]
-
Overall Reactivity Order: For electrophilic substitution on the ring itself, the established order is generally Pyrrole > Furan > Thiophene.[1][3] This is a direct consequence of the heteroatom's ability to stabilize the cationic intermediate (arenium ion). This same interplay of electronic effects modulates the reactivity of the exocyclic aldehyde group. The electron-donating resonance effect from the heteroatom tends to decrease the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles compared to aliphatic or even some aromatic aldehydes like benzaldehyde.[1][4]
Key Transformations and Reactivity Data
Nucleophilic Addition
Nucleophilic addition is the archetypal reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[4] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and electronic factors.[5][6] Aromatic aldehydes, including heteroaromatic ones, are typically less reactive than aliphatic aldehydes because the ring's resonance effect reduces the carbonyl's electrophilicity.[4][7]
Oxidation to Carboxylic Acids
The oxidation of heteroaromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation. A variety of oxidizing agents can be employed, with chemoselectivity being a key consideration, especially for sensitive heterocyclic systems.
Table 1: Comparative Oxidation of Heteroaromatic Aldehydes
| Heteroaromatic Aldehyde | Oxidizing Agent / Catalyst | Solvent / Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Furfural | Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous | Qualitative (Silver Mirror) | [1] |
| Thiophene-2-carboxaldehyde | Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous | Slower than Furfural | [1] |
| Various Heteroaromatic Aldehydes | Aldehyde Dehydrogenases (ALDHs) | Phosphate Buffer, pH 8.5, 40 °C | >99 (for many) | [8] |
| Various Heteroaromatic Aldehydes | O₂, Eosin Y (photocatalyst) | H₂O/MeCN, Room Temp. | 75-88 | [9] |
| Various Heteroaromatic Aldehydes | H₅IO₆, PCC (cat. 2 mol%) | Acetonitrile | High (not specified) | [10] |
| Various Heteroaromatic Aldehydes | N-Heterocyclic Carbene (NHC) | - | Good to Excellent |[10] |
Experimental Protocol: Biocatalytic Oxidation of 5-(hydroxymethyl)furfural [8]
-
Biocatalyst Preparation: Recombinant aldehyde dehydrogenases (ALDHs) are utilized, often in conjunction with a nicotinamide oxidase (NOx) for NAD⁺ recycling. Lyophilized whole cells or resting cells can also be used.
-
Reaction Setup: A reaction mixture is prepared in a phosphate buffer (pH 8.5).
-
Substrate Addition: 5-(hydroxymethyl)furfural (e.g., 2 g scale) is added to the buffer containing the biocatalyst system.
-
Reaction Conditions: The reaction is maintained at 40 °C with aeration (atmospheric pressure oxygen) to facilitate NOx-catalyzed NAD⁺ recycling.
-
Monitoring and Workup: The reaction progress is monitored by HPLC or TLC. Upon completion, the mixture is acidified, and the product, 5-(hydroxymethyl)furoic acid, is extracted with an organic solvent.
-
Purification: The crude product is purified by crystallization or column chromatography to yield the final product (e.g., 61% isolated yield).
Reduction to Alcohols
The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. The choice of reducing agent is critical for achieving selectivity in the presence of other reducible functional groups.
Table 2: Selective Reduction of Heteroaromatic Aldehydes
| Heteroaromatic Aldehyde | Reducing Agent | Solvent / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| General Aldehyde | NaBH₄ | Methanol or Ethanol | Primary Alcohol | High | [11][12] |
| General Aldehyde | LiAlH₄ | Dry Ether, then H₃O⁺ | Primary Alcohol | High | [12] |
| Various Aldehydes | Ni-Al hydrotalcite, H₂ | - | Primary Alcohol | Excellent | [13] |
| Various Aldehydes | LiBH₄ | Ether or THF | Primary Alcohol | High |[14] |
Experimental Protocol: Reduction of Furfural with Sodium Borohydride (NaBH₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1 equivalent) in methanol at 0 °C (ice bath).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, approx. 1.1 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield furfuryl alcohol. Further purification can be achieved by distillation if necessary.
Condensation Reactions
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt (a type of Aldol) condensations, are powerful tools for C-C bond formation. The reactivity of the heteroaromatic aldehyde is crucial. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of condensation by increasing the electrophilicity of the carbonyl carbon.[15][16]
Table 3: Condensation Reactions Involving Heteroaromatic Aldehydes
| Reaction Type | Aldehyde | Reagent 2 | Catalyst / Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Knoevenagel | Aromatic/Heterocyclic Aldehydes | Diethyl malonate | FeCl₃, N-fluorobenzenesulfonimide | Coumarin derivatives | Good | [15] |
| Aldol | Aromatic/Heterocyclic Aldehydes | Ketones | Pyrrolidine derivatives, solvent-free | α,β-unsaturated compounds | Excellent | [15] |
| Claisen-Schmidt | Heteroaromatic Aldehydes | Heteroaromatic Ketones | Mg(HSO₄)₂, solvent-free | Chalcones | Good | [17] |
| Perkin-type | Propanal | Phenylacetic acid | - | - | Moderate |[18] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid [16]
(Note: This protocol for benzaldehyde is representative of the procedure for heteroaromatic aldehydes.)
-
Reaction Setup: A solution of benzaldehyde (1 equivalent) and Meldrum's acid (1 equivalent) is prepared in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: A catalytic amount of piperidine is added to the solution.
-
Monitoring: The reaction progress is monitored spectrophotometrically by following the formation of the product. The reaction follows second-order kinetics.
-
Workup: Upon completion, the solvent is removed, and the product is isolated.
-
Analysis: The rate constant can be determined from the kinetic data. A Hammett plot can be constructed by running the reaction with various substituted benzaldehydes to determine the reaction constant (ρ), which provides insight into the electronic demands of the transition state. For this reaction, a positive ρ value (1.226) indicates that electron-withdrawing groups on the aldehyde accelerate the reaction rate.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Furo[3,2-c]pyridine Core: A Comprehensive Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2][3] This bicyclic system, formed by the fusion of a furan ring to a pyridine ring, provides a unique three-dimensional architecture for molecular recognition by various biological targets.[2] Its inherent properties and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of the Furo[3,2-c]pyridine core, with a focus on its role in the development of kinase inhibitors and anticancer agents.[1][3]
Synthesis of the Furo[3,2-c]pyridine Core
The construction of the Furo[3,2-c]pyridine skeleton can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.[4] A prevalent and efficient method involves a cascade reaction commencing with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1][4]
General Synthetic Protocol: Sonogashira Coupling and Cyclization
A widely employed synthetic route involves the reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.[1][4] The subsequent intramolecular 5-endo-dig cyclization leads to the formation of the furan ring, yielding the Furo[3,2-c]pyridine core.[1]
Biological Activities and Therapeutic Potential
Furo[3,2-c]pyridine derivatives have demonstrated a broad spectrum of biological activities, establishing them as a versatile scaffold in drug discovery.[3] Notably, this core is prominent in the development of anticancer agents and kinase inhibitors, with emerging applications in other therapeutic areas.[1][3]
Anticancer Activity
Numerous studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent cytotoxic agents against various cancer cell lines.[2][3] The mechanism of their anticancer effect is often attributed to the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis.[1]
Kinase Inhibitory Activity
The Furo[3,2-c]pyridine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.[1][5] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Furo[3,2-c]pyridine-based compounds have shown inhibitory activity against key kinases in oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected Furo[3,2-c]pyridine and related furopyridine derivatives.
Table 1: In Vitro Cytotoxicity of Selected Furopyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116 | 0.93 | [1] |
| Furo[2,3-d]pyrimidine Chalcone 5d | NCI 59-cell line panel (mean) | 2.41 | [1] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | 1.23 | [1] |
| Furopyridone Derivative 4c | KYSE70 | 0.888 µg/mL (24h) | [1] |
| Furopyridone Derivative 4c | KYSE150 | 0.655 µg/mL (48h) | [1] |
Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives
| Compound | Kinase | IC₅₀ (µM) | Reference |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2 | 0.93 | [6][7] |
Key Signaling Pathways
The therapeutic effects of Furo[3,2-c]pyridine derivatives are often mediated through the modulation of critical intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. Furo[3,2-c]pyridine-based inhibitors can block this pathway, leading to the induction of apoptosis and inhibition of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Furo[3,2-c]pyridine derivatives.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and various cancers.[1] Furo[3,2-c]pyridine compounds can interfere with this pathway by inhibiting the phosphorylation of STAT proteins, thereby blocking downstream gene expression.[1]
Caption: Interruption of the JAK/STAT signaling pathway by Furo[3,2-c]pyridine inhibitors.
Experimental Protocols
Synthesis and Characterization
Experimental Protocol: Sonogashira Coupling and Cyclization [1]
-
To a solution of 4-hydroxy-3-iodopyridine in an appropriate solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).
-
Heat the reaction mixture at a suitable temperature (e.g., 70°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Furo[3,2-c]pyridine derivative.
Characterization of Novel Furo[3,2-c]pyridine Compounds [1]
Newly synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.
-
Melting Point (m.p.): The melting point is determined to assess the purity of the synthesized compounds.
-
Elemental Analysis: Provides the percentage composition of elements in the compound, further confirming its empirical formula.
Biological Evaluation
Experimental Protocol: MTT Assay for Cytotoxicity [1]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Adapted for PI3K) [1]
-
Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate (e.g., PIP2).
-
Add the test Furo[3,2-c]pyridine compound at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product (e.g., PIP3) using a suitable method, such as a luminescence-based assay.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Experimental Protocol: Western Blotting for Protein Phosphorylation [1]
-
Culture cancer cells and treat them with the Furo[3,2-c]pyridine compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[1]
Drug Discovery Workflow
The discovery and characterization of new Furo[3,2-c]pyridine compounds follow a logical workflow from synthesis to in-depth biological evaluation.[1]
Caption: A typical workflow for the discovery and development of Furo[3,2-c]pyridine-based drugs.
Conclusion and Future Directions
The Furo[3,2-c]pyridine scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1] The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of Furo[3,2-c]pyridine libraries, elucidating their structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
literature review of furopyridine synthesis and reactions
An In-depth Technical Guide to the Synthesis and Reactions of Furopyridines
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and reactivity of furopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Furopyridines, as isosteres of benzofurans and quinolines/isoquinolines, exhibit a wide range of biological activities, including kinase inhibition, anticancer, and anti-infective properties.[1][2][3][4] This document details key synthetic strategies, reaction mechanisms, and experimental protocols, with quantitative data presented for comparative analysis.
Introduction to Furopyridines
Furopyridines are bicyclic aromatic heterocycles formed by the fusion of a furan ring and a pyridine ring. This fusion can result in six possible isomers, which can be broadly categorized as analogues of quinoline ([b]-fused systems) or isoquinoline ([c]-fused systems).[5] The interplay between the π-excessive furan ring and the π-deficient pyridine ring governs their chemical reactivity and properties.[5] Their versatile scaffold has made them a privileged structure in the development of pharmaceutical agents.[6]
Part 1: Synthesis of the Furopyridine Core
The construction of the furopyridine skeleton is primarily achieved through two strategic approaches: forming the furan ring onto a pre-existing pyridine or, less commonly, constructing the pyridine ring from a furan precursor.[2][5] Multicomponent reactions have also emerged as an efficient and environmentally friendly alternative.
Strategy A: Furan Ring Annulation from Pyridine Derivatives
This is the more prevalent strategy, involving the cyclization of appropriately substituted pyridines to form the furan ring. Palladium- and copper-catalyzed cross-coupling and cyclization reactions are particularly powerful in this regard.[1]
Caption: General workflow for furan ring formation from a pyridine precursor.
One prominent method is the Sonogashira coupling of a halopyridine with a terminal alkyne, followed by cyclization to yield the furo[3,2-b]pyridine core.[1]
Table 1: Synthesis of Furopyridines via Furan Ring Formation
| Entry | Pyridine Precursor | Reagents & Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3-Chloro-2-hydroxypyridine | Terminal alkyne, 10% Pd/C, CuI, PPh₃, Et₃N, Ethanol, Ultrasound | 2-Substituted furo[3,2-b]pyridine | N/A | [1] |
| 2 | Iodopyridinyl allyl ethers | Pd(OAc)₂, PPh₃, HCO₂Na, K₂CO₃, DMF, reflux | 3-Alkyl-furo[2,3-b]pyridine | 70-85 | [5] |
| 3 | Pyridine-N-oxide | Acyl chloride, DBU, DMAP, CH₂Cl₂ | 2,3-Disubstituted furo[2,3-b]pyridine | 14-41 |[4] |
Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling [1]
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time, monitoring completion by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Strategy B: Pyridine Ring Construction from Furan Derivatives
This approach builds the pyridine ring onto a furan template. While conceptually straightforward, it is often hampered by the instability of the furan ring under the strong acidic conditions typically required for electrophilic cyclization.[5] A classic example involves the Curtius rearrangement of 3-(2-furyl)acryloyl azide to construct the furo[3,2-c]pyridine system.[2]
Caption: General workflow for pyridine ring construction from a furan precursor.
Multicomponent Reactions (MCRs)
MCRs offer an efficient and atom-economical route to complex furopyridine derivatives. A notable example is the catalyst-free, three-component reaction between an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in water to synthesize fused furo[2′,1′:5,6]pyrido[2,3-d]pyrimidines.[6][7]
Table 2: Three-Component Synthesis of Fused Furopyridines in Water [6]
| Entry | Aldehyde | Time (h) | Product Structure | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Cl-C₆H₄CHO | 9 | 5-(4-chlorophenyl)-...-trione | 95 |
| 2 | 4-F-C₆H₄CHO | 10 | 5-(4-fluorophenyl)-...-trione | 92 |
| 3 | 4-MeO-C₆H₄CHO | 12 | 5-(4-methoxyphenyl)-...-trione | 93 |
| 4 | C₆H₅CHO | 15 | 5-phenyl-...-trione | 90 |
Experimental Protocol: Three-Component Synthesis in Aqueous Media [6]
-
Prepare a suspension of the aldehyde (2 mmol), tetronic acid (2 mmol), and 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol) in water (10 mL).
-
Stir the mixture at 90°C for the time specified (9–30 h).
-
Cool the reaction to room temperature.
-
Collect the crystalline powder that forms by filtration, wash with water, and recrystallize from ethanol to yield the pure product.
Part 2: Reactions of the Furopyridine Core
The reactivity of furopyridines is dictated by the distinct electronic nature of the fused rings. The furan ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient and reactive towards nucleophiles, particularly when activated.[5][8]
Electrophilic Aromatic Substitution
Electrophilic attack occurs preferentially on the electron-rich furan ring.[5] Reactions such as nitration, bromination, and lithiation have been reported to proceed on the furan portion of the molecule.[5] In contrast, the pyridine ring is highly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.[9][10] Substitution on the pyridine ring, when it occurs, requires harsh conditions and typically yields the 3-substituted product.[9][11]
Caption: Mechanism of electrophilic substitution on the furopyridine furan ring.
Table 3: Electrophilic Substitution Reactions
| Entry | Furopyridine Isomer | Reagents & Conditions | Position of Substitution | Product | Reference |
|---|---|---|---|---|---|
| 1 | Furo[2,3-b]pyridine | fuming HNO₃ / H₂SO₄ | 2- (Furan ring) | 2-Nitro-furo[2,3-b]pyridine | [5] |
| 2 | Benzo[b]furo[2,3-c]pyridine | HNO₃ / Ac₂O | 6- (Benzene ring) | 6-Nitro-benzo[b]furo[2,3-c]pyridine |[12] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution is a key reaction for the pyridine moiety, especially at the C2 and C4 positions, which are activated by the nitrogen atom.[8][13] The reaction proceeds readily if a good leaving group (e.g., a halide) is present at these positions. This methodology is widely used for the late-stage functionalization of complex molecules.[14]
Caption: Mechanism of nucleophilic substitution on the furopyridine pyridine ring.
This reaction is valuable for introducing diverse functionalities, such as amino groups, which are important for modulating the biological activity of drug candidates.[15]
Table 4: Nucleophilic Substitution Reactions
| Entry | Substrate | Nucleophile (Reagent) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Chloromethyl-7-methylfuro[2,3-c]pyridine | Piperazine | NaHCO₃, DMF, 60-70°C, 1h | 4-(Piperazin-1-ylmethyl)-... | N/A | [15] |
| 2 | 2-Fluoropyridine derivative | Various N, O, S nucleophiles | Mild conditions | 2-Substituted pyridine | N/A | [14] |
| 3 | Pentafluoropyridine | 3-Hydroxybenzaldehyde / K₂CO₃ | DMF, reflux | 2,4,6-Tris(3-formylphenoxy)-... | Moderate |[16] |
Experimental Protocol: Synthesis of Aminomethyl Furopyridines [15]
-
Combine the 4-chloromethyl derivative of furo[2,3-c]pyridine (3 mmol), the desired amine (4 mmol), and NaHCO₃ (4 mmol) in DMF (4 mL).
-
Heat the reaction mixture at 60-70°C for 1 hour.
-
Monitor the reaction progress using TLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the crude product via crystallization or column chromatography to obtain the corresponding aminomethyl derivative.
Conclusion
The furopyridine scaffold represents a versatile and synthetically accessible platform for the development of novel therapeutic agents and functional materials. The synthetic strategies, primarily involving the annulation of a furan ring onto a pyridine core or through efficient multicomponent reactions, provide robust access to a wide array of derivatives. The distinct reactivity of the fused rings—electrophilic substitution on the furan and nucleophilic substitution on the pyridine—allows for selective and predictable functionalization. The methodologies and data presented in this guide offer a solid foundation for researchers engaged in the exploration and application of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 11. aklectures.com [aklectures.com]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Knoevenagel Condensation of Furo[3,2-c]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers.[1] Furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic aldehyde whose condensation products are of significant interest in medicinal chemistry. The resulting vinyl furo[3,2-c]pyridine derivatives are scaffolds that have shown potential in the development of novel therapeutics, particularly in oncology.
Biological Significance of Furo[3,2-c]pyridine Derivatives
The furo[3,2-c]pyridine scaffold is a promising heterocyclic motif that has gained increasing attention in medicinal chemistry due to its diverse pharmacological activities.[2] Derivatives of this core structure have demonstrated potent and selective inhibition of key cancer targets.[3]
Anticancer Activity: Furo[3,2-c]pyridine derivatives have shown significant potential as anticancer agents and kinase inhibitors.[2] These compounds have been investigated for their ability to modulate critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] The JAK/STAT pathway is critical for cytokine signaling and is implicated in inflammatory diseases and various cancers.[2] The anticancer activity of furo[3,2-c]pyridine derivatives is often rooted in their ability to interact with and modulate specific signaling pathways that are dysregulated in cancer.[4]
Other Potential Applications: Beyond cancer, derivatives of the closely related furo[3,2-c]coumarin scaffold have been evaluated as inhibitors of cholinesterases and monoamine oxidases, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[5][6] The broad spectrum of pharmacological properties of furopyridine derivatives continues to drive research into new compounds containing this scaffold.
Signaling Pathway of Furo[3,2-c]pyridine Derivatives as Kinase Inhibitors
References
Application Notes and Protocols for the Reductive Amination of Furo[3,2-c]pyridine-2-carbaldehyde in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse secondary and tertiary amines through the reductive amination of Furo[3,2-c]pyridine-2-carbaldehyde. This protocol is particularly relevant for applications in medicinal chemistry and drug discovery, given the established role of the Furo[3,2-c]pyridine scaffold as a promising motif in the development of kinase inhibitors.
Introduction
The Furo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a range of pharmacological activities. Notably, compounds bearing this moiety have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways[1]. The synthesis of novel amine derivatives from this compound via reductive amination offers a straightforward and efficient method to generate libraries of compounds for structure-activity relationship (SAR) studies and to explore new therapeutic agents.
Reductive amination is a versatile and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. For heteroaromatic aldehydes such as this compound, mild and selective reducing agents are crucial to avoid unwanted side reactions. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this purpose due to its high selectivity for iminium ions over the starting aldehyde, its operational simplicity, and its compatibility with a wide range of functional groups.
Data Presentation
The following table summarizes representative yields for the reductive amination of this compound with a variety of primary and secondary amines. The data is compiled based on typical outcomes for reductive aminations using sodium triacetoxyborohydride with heteroaromatic aldehydes.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-((Furo[3,2-c]pyridin-2-yl)methyl)aniline | 12 | 85 |
| 2 | 4-Fluoroaniline | N-((Furo[3,2-c]pyridin-2-yl)methyl)-4-fluoroaniline | 12 | 88 |
| 3 | Benzylamine | N-Benzyl-N-((Furo[3,2-c]pyridin-2-yl)methyl)amine | 16 | 92 |
| 4 | Morpholine | 4-((Furo[3,2-c]pyridin-2-yl)methyl)morpholine | 8 | 95 |
| 5 | Piperidine | 1-((Furo[3,2-c]pyridin-2-yl)methyl)piperidine | 8 | 93 |
| 6 | Cyclohexylamine | N-Cyclohexyl-N-((Furo[3,2-c]pyridin-2-yl)methyl)amine | 18 | 80 |
Experimental Protocols
General Protocol for the Reductive Amination of this compound
This protocol describes a general procedure for the synthesis of N-substituted (Furo[3,2-c]pyridin-2-yl)methanamines using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Selected primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen amine (1.0 - 1.2 equivalents).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1 M concentration of the aldehyde).
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion intermediate. For less reactive amines, a catalytic amount of glacial acetic acid can be added.
-
Carefully add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amine.
Characterization:
The structure and purity of the synthesized amines should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative ¹H NMR Data (for N-benzyl-(Furo[3,2-c]pyridin-2-yl)methanamine in CDCl₃):
-
δ 8.50-8.45 (m, 1H, Ar-H)
-
δ 7.80-7.70 (m, 1H, Ar-H)
-
δ 7.40-7.20 (m, 6H, Ar-H)
-
δ 7.10-7.00 (m, 1H, Ar-H)
-
δ 6.80 (s, 1H, furan-H)
-
δ 4.00 (s, 2H, CH₂-N)
-
δ 3.85 (s, 2H, Ar-CH₂-N)
-
δ 2.50 (br s, 1H, NH)
Visualizations
Experimental Workflow
Caption: Workflow for the reductive amination of this compound.
Relevant Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by Furo[3,2-c]pyridine derivatives.
References
Furo[3,2-c]pyridine-2-carbaldehyde: A Versatile Precursor for the Development of Novel Kinase Inhibitors
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and application of Furo[3,2-c]pyridine-2-carbaldehyde as a key intermediate in the development of potent kinase inhibitors. The furo[3,2-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives showing potential for targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] These pathways are frequently dysregulated in various cancers and inflammatory diseases, making them important targets for therapeutic intervention.[1][2][3]
Overview of Furo[3,2-c]pyridine as a Kinase Inhibitor Scaffold
The rigid, planar structure and unique electronic properties of the furo[3,2-c]pyridine core make it an attractive scaffold for designing selective kinase inhibitors.[4] The fusion of the furan and pyridine rings creates a bicyclic system that can be strategically functionalized to interact with the ATP-binding pocket of various kinases. The aldehyde group at the 2-position of this compound serves as a versatile chemical handle for introducing a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Synthesis of the Furo[3,2-c]pyridine Core
The construction of the Furo[3,2-c]pyridine skeleton can be achieved through several synthetic routes. A prevalent and efficient method involves a cascade reaction initiated by a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]
General Synthetic Protocol: Sonogashira Coupling and Cyclization
A widely employed synthetic route utilizes 4-hydroxy-3-iodopyridine and a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.[1] The subsequent intramolecular 5-endo-dig cyclization forms the furan ring, yielding the Furo[3,2-c]pyridine core.[1]
This compound as a Precursor
While specific examples detailing the use of this compound for the synthesis of kinase inhibitors are not abundant in the reviewed literature, its chemical reactivity as an aromatic aldehyde allows for a variety of well-established synthetic transformations to generate libraries of potential inhibitors. The aldehyde can be readily converted into various functional groups to probe interactions with the kinase active site.
Proposed Synthetic Workflow from this compound
Caption: Proposed synthetic routes from this compound.
Biological Evaluation: Kinase Inhibitory and Anticancer Activity
Furo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors.[1] A systematic biological evaluation is crucial to identify lead compounds for further development.
Data on Related Furopyridine Derivatives
While specific data for kinase inhibitors directly derived from this compound is limited in the public domain, the following tables summarize the biological activity of other closely related furopyridine scaffolds to provide a benchmark for potency.
Table 1: In Vitro Cytotoxicity of Selected Furopyridine Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | Derivative 14 | HCT-116 | 0.93 | [1] |
| Furo[2,3-d]pyrimidine | Chalcone 5d | NCI 59-cell line panel (mean) | 2.41 | [1] |
| Furo[2,3-d]pyrimidine | Chalcone 5e | NCI 59-cell line panel (mean) | 1.23 | [1] |
| Furopyridone | Derivative 4c | KYSE70 | 0.888 µg/mL (24h) | [1] |
| Furopyridone | KYSE150 | 0.655 µg/mL (48h) | [1] |
Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives
| Compound Class | Derivative | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | Derivative 4 | CDK2/cyclin A2 | 0.24 | [5] |
| Furo[2,3-b]pyridine | Derivative 8 | CDK2/cyclin A2 | 0.65 | [5] |
| Furo[2,3-b]pyridine | Derivative 11 | CDK2/cyclin A2 | 0.50 | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Furo[3,2-c]pyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Protocol 2: In Vitro Kinase Assay (General TR-FRET Protocol)
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity and inhibition.[7]
Materials:
-
Kinase of interest (e.g., PI3K, JAK2)
-
Biotinylated peptide substrate
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
ATP
-
Assay buffer
-
Furo[3,2-c]pyridine test compounds
-
384-well low-volume plates
-
TR-FRET-capable microplate reader
Procedure:
-
Prepare a reaction buffer containing the kinase enzyme and the biotinylated peptide substrate.
-
Add the test Furo[3,2-c]pyridine compound at various concentrations to the reaction mixture in a 96-well plate.[1]
-
Initiate the kinase reaction by adding ATP.[1]
-
Incubate the reaction for a predetermined time at the optimal temperature.
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (terbium-labeled antibody and streptavidin-XL665).
-
Incubate to allow for binding of the detection reagents to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Target Signaling Pathways
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development.[2][8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
JAK/STAT Pathway
The JAK/STAT pathway is a key signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and cancers.[3][9]
Caption: Overview of the JAK/STAT signaling pathway.
Conclusion
The Furo[3,2-c]pyridine scaffold, particularly when elaborated from this compound, represents a versatile and valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and potential for diverse functionalization, combined with the promising biological activities of related furopyridines, underscore the potential of this scaffold in oncology and inflammation-focused drug discovery programs. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK/STAT signaling | CymitQuimica [cymitquimica.com]
Furo[3,2-c]pyridine-2-carbaldehyde: A Versatile Building Block for Advanced Materials
Application Notes and Protocols for Researchers in Materials Science and Drug Development
Furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic aromatic aldehyde incorporating a fused furan and pyridine ring system. This unique combination of an electron-rich furan and an electron-deficient pyridine ring imparts distinct electronic and photophysical properties, making it a promising, albeit underexplored, building block for the synthesis of novel functional materials. The presence of a reactive aldehyde group allows for its facile incorporation into a variety of molecular architectures, including polymers, small molecule fluorophores, and metal-organic frameworks.
This document provides an overview of the potential applications of this compound in materials science, along with detailed, hypothetical protocols for the synthesis of derived materials. These protocols are based on established chemical transformations for similar aldehyde-containing heterocyclic compounds and are intended to serve as a starting point for further research and development.
Application Note 1: Synthesis of Conjugated Schiff Base Polymers for Organic Electronics
The reaction of this compound with aromatic diamines can yield conjugated Schiff base polymers. The imine (-C=N-) linkages in the polymer backbone, in conjunction with the aromatic furopyridine and diamine units, can lead to extended π-conjugation, a key requirement for semiconducting behavior. These polymers are potential candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, allowing for the tuning of the material's electronic and optical properties.
Hypothetical Performance Data of a Furo[3,2-c]pyridine-based Schiff Base Polymer
| Property | Value |
| Optical Band Gap (Eg) | 2.5 eV |
| HOMO Level | -5.4 eV |
| LUMO Level | -2.9 eV |
| Fluorescence Emission λmax | 520 nm (Green) |
| Thermal Decomposition Temp. (Td) | > 350 °C |
Experimental Protocol: Synthesis of a Schiff Base Polymer from this compound and p-Phenylenediamine
Materials:
-
This compound (1.47 g, 10 mmol)
-
p-Phenylenediamine (1.08 g, 10 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 50 mL)
-
Acetic acid (catalytic amount, ~0.1 mL)
-
Methanol (200 mL)
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound in 25 mL of anhydrous DMF.
-
In a separate beaker, dissolve p-phenylenediamine in 25 mL of anhydrous DMF.
-
Add the p-phenylenediamine solution to the flask containing the this compound solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C for 12 hours.
Caption: Workflow for the synthesis of a Schiff base polymer.
Application Note 2: Development of Fluorescent Probes and Sensors
The fused aromatic system of this compound suggests that its derivatives could exhibit interesting photophysical properties, including fluorescence. By reacting the aldehyde with different nucleophiles, a wide range of fluorescent small molecules can be synthesized. For instance, reaction with hydrazines can yield hydrazones, which are known to be effective fluorescent chemosensors for metal ions. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as binding sites for cations, and this binding event can modulate the fluorescence properties of the molecule, allowing for the selective detection of specific ions.
Hypothetical Photophysical Data for a Furo[3,2-c]pyridine-based Hydrazone Sensor
| Property | Value (Free Ligand) | Value (+ Metal Ion) |
| Absorption λmax | 350 nm | 365 nm |
| Emission λmax | 450 nm (Blue) | 500 nm (Green) |
| Quantum Yield (Φ) | 0.25 | 0.60 |
Experimental Protocol: Synthesis of a Hydrazone-based Fluorescent Sensor
Materials:
-
This compound (0.147 g, 1 mmol)
-
Hydrazine hydrate (0.05 mL, 1 mmol)
-
Ethanol (20 mL)
-
Acetic acid (1 drop)
Procedure:
-
Dissolve this compound in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Add hydrazine hydrate to the solution, followed by one drop of glacial acetic acid.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure hydrazone.
Caption: Proposed mechanism for a fluorescent turn-on sensor.
Application Note 3: Building Block for Metal-Organic Frameworks (MOFs)
This compound can be derivatized to introduce coordinating groups, such as carboxylates or additional nitrogen heterocycles, making it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). For example, the aldehyde can be oxidized to a carboxylic acid, or it can be used in multi-component reactions to build more complex ligands. The resulting MOFs could have potential applications in gas storage, catalysis, and chemical sensing, leveraging the properties of the furopyridine unit within a porous, crystalline framework.
Experimental Protocol: Hypothetical Synthesis of a Carboxylate Linker from this compound
Materials:
-
This compound (1.47 g, 10 mmol)
-
Potassium permanganate (KMnO4) (2.37 g, 15 mmol)
-
Sodium hydroxide (NaOH) (0.8 g, 20 mmol)
-
Water (100 mL)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Suspend this compound in a solution of NaOH in 50 mL of water in a 250 mL beaker.
-
Heat the mixture to 80 °C with stirring.
-
Slowly add a solution of KMnO4 in 50 mL of water to the heated suspension over a period of 1 hour.
-
Continue heating and stirring for another 2 hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl until a precipitate forms.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the Furo[3,2-c]pyridine-2-carboxylic acid by filtration, wash with cold water, and dry.
Caption: Synthetic utility of this compound.
Disclaimer: The experimental protocols and performance data presented in this document are hypothetical and intended for illustrative purposes. They are based on established chemical principles and the known properties of similar compounds. Researchers should conduct their own literature searches and experimental validation. Appropriate safety precautions should be taken when handling all chemicals.
Application Note and Protocol: Vilsmeier-Haack Formylation of Furo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Vilsmeier-Haack formylation of Furo[3,2-c]pyridine to synthesize Furo[3,2-c]pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry. The procedure outlined is based on established methods for the formylation of electron-rich heterocyclic compounds.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[3] Furo[3,2-c]pyridine derivatives are of significant interest in drug discovery, and the introduction of a formyl group at the 2-position provides a key handle for further synthetic modifications.
Reaction Principle
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][3]
-
Electrophilic Aromatic Substitution: The electron-rich Furo[3,2-c]pyridine attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the desired this compound.
Experimental Protocol
Materials:
-
Furo[3,2-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Furo[3,2-c]pyridine: Dissolve Furo[3,2-c]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add the Furo[3,2-c]pyridine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Furo[3,2-c]pyridine | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₈H₅NO₂ | N/A |
| Molecular Weight | 147.13 g/mol | N/A |
| Typical Yield | 70-85% (Estimated) | Based on similar heterocyclic formylations |
| Appearance | Off-white to yellow solid | N/A |
Note: The yield is an estimate based on typical Vilsmeier-Haack reactions on other electron-rich heterocyclic systems due to the lack of a specific literature precedent for Furo[3,2-c]pyridine.
Experimental Workflow Diagram```dot
Caption: Generalized mechanism of the Vilsmeier-Haack formylation reaction.
References
Application Notes and Protocols for the Scale-Up Synthesis of Furo[3,2-c]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,2-c]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its synthesis on a laboratory scale is established, but scaling up production to the kilogram level presents significant challenges related to reaction control, safety, and purification. These application notes provide a comprehensive overview of potential scale-up strategies, focusing on process optimization, safety considerations, and detailed experimental protocols. The primary route discussed is the Vilsmeier-Haack formylation of a furo[3,2-c]pyridine precursor, a widely used industrial method for the synthesis of aromatic aldehydes. An alternative strategy for the construction of the core ring system via a Sonogashira coupling cascade is also presented.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for scale-up depends on factors such as starting material availability, reagent costs, process safety, and overall yield. Below is a summary of two potential strategies for the synthesis of this compound.
| Parameter | Strategy 1: Vilsmeier-Haack Formylation | Strategy 2: Sonogashira Coupling & Cyclization |
| Starting Material | Furo[3,2-c]pyridine | 4-Hydroxy-3-iodopyridine, Propargyl alcohol |
| Key Transformation | Electrophilic aromatic substitution | Palladium-catalyzed cross-coupling and intramolecular cyclization |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Diisopropylamine) |
| Reported Yield | Generally moderate to good for similar substrates | Good yields reported for various derivatives.[1] |
| Scalability | Well-established in industry, but with significant thermal hazards.[1][2][3][4][5][6][7][8] | Amenable to scale-up, with considerations for catalyst cost and removal. |
| Safety Concerns | Highly exothermic reaction, thermal instability of Vilsmeier reagent.[4][6][7][8] | Use of flammable solvents and potentially pyrophoric reagents. |
| Purification | Distillation, crystallization, or chromatography. | Chromatography or crystallization to remove metal catalysts and byproducts. |
Experimental Protocols
Strategy 1: Vilsmeier-Haack Formylation of Furo[3,2-c]pyridine
This protocol is a representative procedure for the formylation of an electron-rich heteroaromatic compound and should be optimized for the specific substrate, Furo[3,2-c]pyridine.
Materials and Equipment:
-
Furo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling/heating circulator
-
Quench vessel
-
Extraction and distillation apparatus
Protocol:
-
Vilsmeier Reagent Formation (Option A: In-situ generation):
-
Charge the reactor with the required amount of Furo[3,2-c]pyridine and a suitable solvent such as dichloromethane.
-
Cool the mixture to 0-5 °C.
-
Slowly add phosphorus oxychloride to the stirred solution, maintaining the temperature below 10 °C.
-
Add N,N-dimethylformamide dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ and react with the substrate.
-
-
Vilsmeier Reagent Formation (Option B: Pre-formation - for improved control):
-
In a separate, dry reactor, cool N,N-dimethylformamide to 0-5 °C.
-
Slowly add phosphorus oxychloride, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
In the main reactor, dissolve Furo[3,2-c]pyridine in dichloromethane and cool to 0-5 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the substrate solution, maintaining the reaction temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the controlled temperature for a specified time (typically 1-4 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Carefully and slowly transfer the reaction mixture to a quench vessel containing a stirred, cooled (0-10 °C) aqueous solution of sodium bicarbonate. Caution: The quenching of unreacted Vilsmeier reagent is highly exothermic.
-
Stir the mixture until gas evolution ceases.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation, recrystallization from a suitable solvent system, or column chromatography on silica gel. For large-scale operations, crystallization is often the preferred method.
-
Strategy 2: Synthesis of Furo[3,2-c]pyridine Core via Sonogashira Coupling and Cyclization
This protocol describes the synthesis of a substituted furo[3,2-c]pyridine, which can then be further functionalized to the desired carbaldehyde.
Materials and Equipment:
-
4-Hydroxy-3-iodopyridine
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and inert gas inlet
-
Heating circulator
-
Filtration and extraction apparatus
Protocol:
-
Reaction Setup:
-
Charge the reactor with 4-hydroxy-3-iodopyridine, palladium catalyst, and copper(I) iodide.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Add degassed N,N-dimethylformamide and diisopropylamine.
-
Add propargyl alcohol to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the furo[3,2-c]pyridine precursor.
-
Process Flow and Logic Diagrams
Caption: General workflow for the scale-up synthesis and purification of this compound.
Caption: Critical safety considerations and mitigation strategies for the scale-up of the Vilsmeier-Haack reaction.
Conclusion
The scale-up synthesis of this compound is a feasible endeavor with careful planning and execution. The Vilsmeier-Haack formylation represents a direct and industrially relevant approach, provided that the associated thermal hazards are meticulously managed. For processes requiring enhanced safety and control, continuous flow chemistry offers a promising alternative. The Sonogashira coupling route provides a flexible method for constructing the core, which can be advantageous depending on the availability and cost of starting materials. It is imperative for researchers and process chemists to conduct thorough safety assessments and optimization studies before attempting to produce this valuable intermediate on a large scale.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines utilizing a semi-one-pot Pictet-Spengler reaction. The described methodology, developed by Mendogralo and Uchuskin, offers a straightforward approach to this important heterocyclic scaffold, which is a key structural motif in many bioactive and natural compounds.[1][2]
The synthesis is based on the condensation of the readily available 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization.[1][3] This method is notable for its operational simplicity, the availability of starting materials, mild reaction conditions, and reasonable yields.[1][2]
Reaction Principle
The core of this synthetic approach is the Pictet-Spengler reaction, a chemical process that involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[1] In this specific application, the furan ring of 2-(5-methylfuran-2-yl)ethanamine acts as the nucleophilic aromatic component. The reaction proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde, which then undergoes acid-catalyzed intramolecular electrophilic substitution to form the tetrahydrofuro[3,2-c]pyridine ring system.[1][2]
Quantitative Data Summary
A range of 4-substituted tetrahydrofuro[3,2-c]pyridines has been synthesized using this protocol. The yields are generally moderate to good, with a notable trend of higher yields for benzaldehydes containing electron-donating groups compared to those with electron-withdrawing moieties.[1][3] The following table summarizes the isolated yields for a variety of synthesized compounds.
| Compound ID | Aldehyde Reactant (Ar group) | Yield (%) |
| 4a | Phenyl | 67 |
| 4b | 4-Methylphenyl | 70 |
| 4c | 4-Methoxyphenyl | 72 |
| 4d | 4-(Trifluoromethyl)phenyl | 29 |
| 4e | 4-Bromophenyl | 65 |
| 4f | 4-Chlorophenyl | 68 |
| 4g | 4-Fluorophenyl | 63 |
| 4h | 4-(Methylthio)phenyl | 35 |
| 4i | 3-Methoxyphenyl | 75 |
| 4j | 2-Methoxyphenyl | 51 |
| 4k | 3,4-Dimethoxyphenyl | 73 |
| 4l | Naphthalen-2-yl | 61 |
| 4m | Thiophen-2-yl | 45 |
| 4n | Furan-2-yl | Trace |
| 4o | Pyrrol-2-yl | Not Detected |
| 4p | 1H-Pyrrole-2-carbaldehyde | Not Detected |
Data sourced from Mendogralo and Uchuskin, Beilstein J. Org. Chem. 2023, 19, 991–997.[3][4]
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the semi-one-pot synthesis and the chemical mechanism of the Pictet-Spengler reaction for the formation of tetrahydrofuro[3,2-c]pyridines.
Caption: Experimental workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.
Caption: Mechanism of the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridines.
Detailed Experimental Protocol
This protocol is adapted from "Method B" as described in the supporting information of Mendogralo and Uchuskin, 2023.[5]
Materials and Reagents:
-
2-(5-methylfuran-2-yl)ethanamine
-
Substituted aromatic aldehyde
-
Dry acetonitrile (CH₃CN)
-
Glacial acetic acid (AcOH)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of the aromatic aldehyde (2.0 mmol) in dry acetonitrile (2 mL) in a round-bottom flask, add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).[5]
-
Heat the reaction mixture at 82 °C (reflux) for 1 hour. Monitor the reaction progress by TLC.[5]
-
After completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude imine.[5]
-
-
Pictet-Spengler Cyclization:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of NaOH to neutralize the acid. Continue stirring the mixture overnight at room temperature.[5]
-
If a precipitate forms, collect it by filtration.[5]
-
Extract the filtrate with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.[5]
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furo[3,2-c]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Furo[3,2-c]pyridine-2-carbaldehyde, a key intermediate in the development of novel therapeutics.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack formylation of a Furo[3,2-c]pyridine precursor.
Low or No Product Yield
Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Vilsmeier-Haack formylation of Furo[3,2-c]pyridines can stem from several factors. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a complex electronic environment that can be challenging for selective functionalization.[1]
Possible Causes and Solutions:
-
Insufficient Activation of the Substrate: The Furo[3,2-c]pyridine ring may not be sufficiently electron-rich to react efficiently with the Vilsmeier reagent, which is a relatively weak electrophile.
-
Solution: Ensure the Furo[3,2-c]pyridine precursor is free of electron-withdrawing groups, if possible. The inherent electronics of the fused ring system can make C-H functionalization challenging due to competing reactivity between the two rings.[1]
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of the starting material or the desired aldehyde product.
-
Solution: Carefully control the reaction temperature. Vilsmeier-Haack reactions are typically conducted at temperatures ranging from 0°C to 80°C.[2] Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents: The Vilsmeier reagent is sensitive to moisture.
-
Solution: Use anhydrous N,N-dimethylformamide (DMF) and ensure that the phosphorus oxychloride (POCl₃) is of high purity. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent to the substrate can lead to low yields or the formation of side products.
-
Solution: Systematically vary the equivalents of the Vilsmeier reagent. An excess of the reagent is often used, but a large excess can sometimes lead to decomposition.
-
Formation of Side Products
Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is often due to the competing reactivity of different positions on the Furo[3,2-c]pyridine ring.
Possible Side Reactions and Solutions:
-
Formylation at an Undesired Position: The Vilsmeier reagent may react at other positions on the heterocyclic core, leading to isomeric aldehydes.
-
Solution: Regioselectivity can be influenced by steric hindrance and the electronic nature of the substrate. While formylation is generally expected at the electron-rich furan ring, the pyridine ring can also undergo reaction under certain conditions. Careful optimization of the reaction temperature and solvent may improve selectivity.
-
-
Poly-formylation: If the product is also susceptible to formylation, di-formylated products may be observed.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent or add it slowly to the reaction mixture to minimize the concentration of the reagent at any given time.
-
-
Ring Opening or Decomposition: The acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the opening of the furan ring, especially at elevated temperatures.
-
Solution: Employ milder reaction conditions and monitor the reaction closely to avoid prolonged reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich Furo[3,2-c]pyridine attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[3]
Q2: How can I effectively purify the this compound from the reaction mixture?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. The progress of the purification can be monitored by TLC.
Q3: Are there alternative methods for the formylation of Furo[3,2-c]pyridines?
A3: While the Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, the suitability of these methods for the Furo[3,2-c]pyridine system would require experimental validation.
Data Presentation
The yield of this compound is highly dependent on the specific substrate and reaction conditions. The following table provides a summary of how different parameters can influence the yield in a typical Vilsmeier-Haack formylation of a generic Furo[3,2-c]pyridine precursor.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 0 °C | Room Temperature | 60 °C | Higher temperatures may increase reaction rate but can also lead to decomposition. Optimal temperature needs to be determined empirically. |
| Equivalents of POCl₃ | 1.1 eq | 2.0 eq | 3.0 eq | Increasing equivalents may improve conversion of the starting material but can also increase side product formation. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times may be necessary for less reactive substrates, but can also lead to product degradation. |
| Solvent | Dichloromethane | 1,2-Dichloroethane | N,N-Dimethylformamide | DMF can serve as both reactant and solvent. The choice of an additional co-solvent can influence solubility and reaction rate. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of Furo[3,2-c]pyridine
This protocol is a general guideline and may require optimization for specific Furo[3,2-c]pyridine derivatives.
Materials:
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Furo[3,2-c]pyridine derivative
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Anhydrous 1,2-Dichloroethane (DCE) (optional, as solvent)
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Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.5 - 3.0 equivalents) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
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Formylation Reaction: Dissolve the Furo[3,2-c]pyridine derivative (1.0 equivalent) in anhydrous DCE or DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, the reaction mixture is typically allowed to warm to room temperature and then heated to a temperature between 40-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation of Furo[3,2-c]pyridine.
References
common side reactions in the formylation of Furo[3,2-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of Furo[3,2-c]pyridines. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of Furo[3,2-c]pyridines?
A1: The most common methods for formylating Furo[3,2-c]pyridines are the Vilsmeier-Haack reaction and organolithium-based formylation using n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF). The choice of method often depends on the substitution pattern of the Furo[3,2-c]pyridine core and the desired regioselectivity.
Q2: Where does formylation typically occur on the Furo[3,2-c]pyridine ring system?
A2: The Furo[3,2-c]pyridine ring system possesses a unique electronic structure, with an electron-rich furan ring fused to an electron-deficient pyridine ring. Electrophilic substitution, such as formylation, is generally favored on the electron-rich furan ring, typically at the C2 or C3 position. The precise location is influenced by the reaction conditions and the presence of substituents on the heterocyclic core.
Q3: Why am I getting a complex mixture of products or low yield during the formylation of my Furo[3,2-c]pyridine derivative?
A3: The formylation of Furo[3,2-c]pyridines can be challenging due to the competing reactivity of the two fused rings. The electron-rich furan ring is susceptible to electrophilic attack, while the electron-deficient pyridine ring can undergo nucleophilic addition or other side reactions under certain conditions. The stability of the Furo[3,2-c]pyridine core, particularly the furan ring's sensitivity to acidic conditions, can also lead to decomposition and the formation of complex mixtures, resulting in low yields of the desired product.
Troubleshooting Guides
This section addresses specific issues that may arise during the formylation of Furo[3,2-c]pyridines and provides potential solutions.
Problem 1: Low or No Conversion to the Desired Formylated Product
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF. |
| Insufficiently Nucleophilic Substrate | Electron-withdrawing groups on the Furo[3,2-c]pyridine ring can decrease its nucleophilicity, hindering the electrophilic substitution. Consider using a stronger formylating agent or more forcing reaction conditions (e.g., higher temperature), but be mindful of potential decomposition. |
| Incomplete Lithiation (n-BuLi/DMF method) | Ensure the n-BuLi is properly titrated to determine its exact concentration. Perform the lithiation at a low temperature (typically -78 °C) to prevent side reactions. The presence of trace amounts of water will quench the organolithium reagent. |
| Poor Solubility of the Starting Material | Select a suitable anhydrous solvent in which the Furo[3,2-c]pyridine derivative is soluble at the reaction temperature. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Competing Reaction Sites | The C2 and C3 positions on the furan ring can have similar reactivity. Modifying the reaction temperature or the stoichiometry of the Vilsmeier reagent may influence the regioselectivity. For organolithium-based formylation, the position of lithiation can sometimes be directed by the presence of certain functional groups. |
| Diformylation | If the Furo[3,2-c]pyridine substrate is highly activated, diformylation can occur. Use of a stoichiometric amount or a slight excess of the formylating agent may minimize this. Lowering the reaction temperature can also improve selectivity. |
Problem 3: Product Decomposition and Formation of Tar
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Ring Opening of the Furan Ring | The acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of the furan moiety.[1] Minimize the reaction time and maintain the lowest possible temperature that allows for the reaction to proceed. A slower, controlled addition of the Vilsmeier reagent to the substrate solution may also be beneficial. |
| Instability of the Furo[3,2-c]pyridine Core | Some substituted Furo[3,2-c]pyridines can be inherently unstable. It has been noted that direct treatment of a related precursor with ammonia can lead to a complex mixture.[2] Careful control of the reaction temperature and immediate work-up upon completion are crucial. |
Problem 4: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Chlorination of the Pyridine Ring | In Vilsmeier-Haack reactions, the use of excess POCl₃ can sometimes lead to chlorination of electron-deficient rings. While not directly reported for Furo[3,2-c]pyridines, the synthesis of 2-chloro-3-formylquinolines from acetanilides under Vilsmeier conditions suggests this is a plausible side reaction.[3] Use a minimal excess of POCl₃. |
| Reaction with Solvent | In organolithium-based formylations, n-BuLi can react with certain solvents (e.g., THF) at higher temperatures. Maintain a low temperature throughout the lithiation and formylation steps. |
| Trimerization of Starting Materials | In syntheses leading to the Furo[3,2-c]pyridine core, side reactions such as the palladium-catalyzed trimerization of propargylic ethers have been observed.[4] Careful purification of the starting material is essential. |
| Formation of Diiodo Byproducts | During the preparation of iodinated precursors for Furo[3,2-c]pyridine synthesis, the formation of diiodo derivatives has been reported as a side product.[4] Thorough purification of the starting material will prevent carrying these impurities into the formylation step. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Furo[3,2-c]pyridine
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Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
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Formylation: Dissolve the Furo[3,2-c]pyridine derivative (1 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) until the reaction is complete (monitor by TLC).
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Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic. The mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Formylation of Furo[3,2-c]pyridine via Lithiation
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Lithiation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the Furo[3,2-c]pyridine derivative (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
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Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature.
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Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting Logic
Vilsmeier-Haack Reaction Pathway
Caption: General workflow for the Vilsmeier-Haack formylation of Furo[3,2-c]pyridines.
Troubleshooting Logic for Low Yield in Formylation
References
purification of Furo[3,2-c]pyridine-2-carbaldehyde using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Furo[3,2-c]pyridine-2-carbaldehyde using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A typical mobile phase for the purification of this compound, a moderately polar compound, is a gradient of ethyl acetate in hexanes or dichloromethane.[1][2] The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis to achieve good separation of the target compound from impurities. For highly polar impurities, a small percentage of methanol could be added to the eluent.[3]
Q2: How can I address peak tailing of my compound on the silica gel column?
The basic nature of the pyridine ring in this compound can interact with the acidic silanol groups on the silica gel surface, leading to peak tailing.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, can be added to the mobile phase to improve the peak shape.[3][4]
Q3: What is the recommended method for loading the crude sample onto the column?
Dry loading is often the recommended method for loading crude this compound onto the column.[1] This involves dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane or methanol), adding a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.[1][5] This powder is then carefully added to the top of the packed column.[1] This technique can lead to better resolution compared to direct (wet) loading, especially if the crude sample has poor solubility in the initial mobile phase.[5]
Q4: My compound is not eluting from the column. What could be the issue?
If this compound is not eluting, it is likely that the mobile phase is not polar enough. You can gradually increase the polarity of the eluent. For instance, if you are using an ethyl acetate/hexane system, you can increase the percentage of ethyl acetate. If the compound is very polar, you may need to add a stronger solvent like methanol to your mobile phase.[6] Another possibility is that the compound may have decomposed on the silica gel.[6] It is advisable to check the stability of your compound on silica using a 2D TLC analysis.[6]
Q5: How can I monitor the separation during column chromatography?
The separation should be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[1] By spotting each fraction on a TLC plate and running it with an appropriate solvent system, you can identify the fractions containing the pure desired product.[1] The spots can be visualized under UV light or by using a suitable staining agent.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the mobile phase using TLC with different solvent ratios.- Ensure the amount of crude material is appropriate for the column size.- Ensure proper column packing to avoid cracks and channels. |
| Compound Decomposing on Column | - this compound may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column.- Consider using an alternative stationary phase like alumina or a bonded-phase silica.[6] |
| Product Elutes with the Solvent Front | - The initial mobile phase is too polar. | - Start with a less polar solvent system. Determine the appropriate starting polarity with thorough TLC analysis. |
| Irregular Peak Shapes (Tailing or Fronting) | - Tailing: Interaction of the basic pyridine nitrogen with acidic silica.- Fronting: Column overloading or poor sample solubility. | - Tailing: Add a small amount of triethylamine or pyridine (0.1-1%) to the mobile phase.[3][4]- Fronting: Reduce the amount of sample loaded or use a dry loading technique with better initial dissolution.[5] |
| Low Recovery of the Product | - The compound may still be on the column.- The compound may have decomposed.- The collected fractions are too dilute to detect the product. | - Flush the column with a very polar solvent (e.g., 100% methanol) to elute any remaining compound.- Check for decomposition via TLC analysis of the crude and purified material.- Concentrate the fractions before performing TLC analysis.[6] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (HPLC grade)
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Ethyl acetate (HPLC grade)
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Dichloromethane (HPLC grade)
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Triethylamine (optional)
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Glass chromatography column
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Collection tubes or flasks
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Rotary evaporator
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TLC plates (silica gel coated) and developing chamber
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UV lamp (254 nm)
2. Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase based on preliminary TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v). If peak tailing is observed on TLC, consider adding 0.1% triethylamine to the mobile phase.
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Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
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Allow the excess solvent to drain until it is level with the top of the silica bed.
-
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Sample Preparation and Loading (Dry Loading Recommended):
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Dissolve the crude this compound in a minimal amount of dichloromethane.
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Add a small amount of silica gel to this solution.
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Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution:
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Begin elution with the initial, low-polarity mobile phase.
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Collect fractions and monitor the separation using TLC.
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If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
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Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.[1]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
stability of Furo[3,2-c]pyridine-2-carbaldehyde in acidic vs. basic media
This technical support center provides guidance on the stability of Furo[3,2-c]pyridine-2-carbaldehyde in acidic and basic media for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Issue: Rapid degradation of this compound is observed in aqueous acidic solutions.
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Question: Why is my compound degrading quickly in acidic media? Answer: this compound, like other aldehydes, can be susceptible to acid-catalyzed hydration of the aldehyde group to form an unstable geminal diol.[1] Furthermore, the fused furan ring is known to be sensitive to strong acids, which can lead to ring-opening reactions and subsequent polymerization or rearrangement, especially at elevated temperatures. The pyridine moiety, being basic, will be protonated in acidic conditions, which can influence the electron distribution in the fused ring system and potentially affect its stability.
-
Question: How can I minimize degradation in acidic solutions? Answer:
-
pH Control: Work at the mildest possible acidic pH required for your experiment. Buffering the solution can help maintain a stable pH.
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Temperature: Perform reactions and handle solutions at low temperatures (e.g., 0-5 °C) to slow down the rate of degradation.
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Inert Atmosphere: To prevent oxidation, which can be exacerbated by acidic conditions, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
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Minimize Exposure Time: Prepare fresh solutions immediately before use and minimize the time the compound is in an acidic environment.
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Issue: The compound shows instability and color change in basic media.
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Question: What reactions are likely occurring in a basic solution? Answer: In basic media, aldehydes lacking an alpha-hydrogen on a side chain, such as this compound, may undergo the Cannizzaro reaction, especially at higher concentrations of base and elevated temperatures. This would lead to a disproportionation reaction, yielding the corresponding alcohol (Furo[3,2-c]pyridin-2-yl)methanol and carboxylic acid (Furo[3,2-c]pyridine-2-carboxylic acid). Aldehydes are also prone to oxidation, and this can be accelerated in basic conditions. The observed color change could be due to the formation of highly conjugated degradation products.
-
Question: What are the best practices for handling this compound in basic solutions? Answer:
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Use of Mild Bases: If a basic medium is necessary, consider using milder bases (e.g., sodium bicarbonate, triethylamine) instead of strong bases like sodium hydroxide or potassium hydroxide.
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Low Temperature: As with acidic conditions, maintaining a low temperature is crucial to minimize degradation rates.
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Exclusion of Oxygen: Basic conditions can promote oxidation. Therefore, working under an inert atmosphere is highly recommended.
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Monitor for Disproportionation: Be aware of the potential for the Cannizzaro reaction and analyze for the formation of the corresponding alcohol and carboxylic acid products.
-
Frequently Asked Questions (FAQs)
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Question: What is the expected stability of this compound at neutral pH? Answer: At neutral pH and room temperature, this compound is expected to be relatively more stable compared to acidic or basic conditions. However, like many aldehydes, it can be susceptible to oxidation over time, especially in the presence of light and air. For long-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere.
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Question: What analytical methods are suitable for monitoring the stability of this compound? Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity and monitoring the degradation of the compound.[2] A reversed-phase C18 column is typically suitable. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify degradation products by determining their molecular weights and fragmentation patterns.[3] Gas chromatography-mass spectrometry (GC-MS) may also be applicable, potentially after derivatization of the aldehyde.[3]
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Question: Are there any known incompatible solvents or reagents? Answer: Strong oxidizing agents should be avoided as they will readily oxidize the aldehyde group to a carboxylic acid. Strong reducing agents will reduce the aldehyde to an alcohol. As discussed, strong acids and bases can promote degradation. Primary and secondary amines can react with the aldehyde to form imines and enamines, respectively.[4][5]
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of a Heterocyclic Aldehyde
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Example) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | Geminal diol, furan ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 25% | Furo[3,2-c]pyridine-2-carboxylic acid, (Furo[3,2-c]pyridin-2-yl)methanol |
| Oxidation | 3% H₂O₂ | 24 | 25 | 30% | Furo[3,2-c]pyridine-2-carboxylic acid |
| Thermal | Solid state | 48 | 80 | 5% | Minor impurities |
| Photostability | ICH Q1B light exposure | 24 | 25 | 10% | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol is based on general guidelines for forced degradation studies.[6][7][8][9]
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
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Incubate the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
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Incubate the solution at 60°C for specified time points.
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
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Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
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Keep the solution at room temperature and protected from light for specified time points.
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Dilute the sample with the mobile phase for analysis.
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Thermal Degradation:
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Place the solid compound in a controlled temperature oven at 80°C.
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At specified time points, dissolve a weighed amount of the solid in a suitable solvent for analysis.
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Photostability Testing:
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Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.
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Analyze the samples at appropriate time intervals.
-
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Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the results with an untreated control sample.
Protocol 2: HPLC Method for Stability Monitoring
The following is a general-purpose HPLC method that can be optimized for this compound.
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Instrumentation: Standard HPLC system with a UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (or the λmax of the compound).
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Injection Volume: 10 µL.
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Sample Preparation: Dilute the sample from the forced degradation study to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
Mandatory Visualization
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. ijisrt.com [ijisrt.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
methods for removing impurities from crude Furo[3,2-c]pyridine-2-carbaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Furo[3,2-c]pyridine-2-carbaldehyde. The information provided is intended to assist in the purification of the crude product and address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound sample?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Oxidation product: Furo[3,2-c]pyridine-2-carboxylic acid, formed by the oxidation of the aldehyde group. Aldehydes, particularly heterocyclic ones, can be susceptible to oxidation when exposed to air.[1]
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Polymerization products: Aldehydes can undergo self-polymerization, especially in the presence of acidic or basic traces, or upon exposure to light and heat.[1] This may appear as a brownish, resinous material.
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Solvent residues: Residual solvents from the reaction and initial work-up.
Q2: My this compound sample is changing color to brown. What is causing this and how can I prevent it?
A2: A brown coloration in older samples of similar aldehydes is often due to the formation of impurities.[2] For furan-containing aldehydes, this discoloration is typically a result of oxidation and/or polymerization.[1] To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Store at low temperatures, such as 2-8°C for short-term storage. For long-term storage, freezing in a suitable container is recommended.
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Atmosphere: Store under an inert atmosphere, like nitrogen or argon, to prevent oxidation.[1]
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Light: Protect the compound from light by using an amber or opaque container.[1]
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Container: Use a tightly sealed, chemically resistant container to prevent exposure to air and moisture.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective methods for purifying compounds of this class are column chromatography and recrystallization.
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Column Chromatography: This is a widely used technique for separating organic compounds based on their polarity.[3] It is highly effective for removing a variety of impurities.
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Recrystallization: This method is suitable if a significant amount of the desired compound is present and if there is a solvent system in which the impurities are either much more or much less soluble than this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield after column chromatography | Compound is too polar/non-polar for the chosen solvent system. | Perform Thin Layer Chromatography (TLC) with various solvent systems to find an optimal mobile phase that gives your product an Rf value of approximately 0.3-0.4. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling.[3] | |
| Compound degradation on silica gel. | The silica gel can be slightly acidic. If your compound is acid-sensitive, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| Multiple spots on TLC after purification | Ineffective separation. | Optimize the mobile phase for column chromatography. A shallower gradient or isocratic elution might be necessary.[3] Consider a different purification technique like recrystallization. |
| Compound appears as an oil, not a solid | Presence of residual solvent. | Dry the sample under high vacuum for an extended period. |
| Presence of impurities. | Re-purify the compound using a different method or an optimized column chromatography protocol. |
Quantitative Data Summary
The following table summarizes the expected outcomes for the purification of this compound based on methods for related compounds. Actual results may vary depending on the initial purity of the crude material.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica gel (230-400 mesh)[3] | N/A |
| Typical Mobile Phase | Ethyl Acetate/Hexane or Dichloromethane/Methanol gradient | A suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Expected Yield | 60-95% (highly dependent on crude purity)[3] | 50-80% |
| Expected Purity | >95% (as determined by NMR or HPLC)[3] | >98% (if successful) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a general procedure for purifying similar furo[3,2-b]pyridine derivatives.[3]
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and elute with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane).
-
The ideal mobile phase should give the desired compound a retention factor (Rf) of 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.[3]
-
Allow the excess solvent to drain until it is level with the top of the silica gel bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply gentle pressure to start the elution.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Confirm the identity and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a single solvent at its boiling point.
-
If the compound is very soluble, try a less polar solvent. If it is poorly soluble, try a more polar solvent.
-
A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Alternatively, use a two-solvent system where the compound is soluble in one solvent and insoluble in the other.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
Technical Support Center: Synthesis of Furo[3,2-c]pyridine-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic pathways to Furo[3,2-c]pyridine-2-carbaldehyde.
Alternative Synthetic Pathways Overview
Two primary alternative synthetic routes to this compound are presented:
-
Sonogashira Coupling and Subsequent Oxidation: This two-step pathway involves the initial construction of the Furo[3,2-c]pyridine core with a hydroxylmethyl group at the 2-position, followed by oxidation to the desired aldehyde.
-
Direct Vilsmeier-Haack Formylation: This method aims to directly introduce the aldehyde group onto a pre-synthesized Furo[3,2-c]pyridine scaffold.
Below are detailed troubleshooting guides, FAQs, experimental protocols, and a comparison of the two pathways.
Troubleshooting Guides
Pathway 1: Sonogashira Coupling and Oxidation
Issue 1: Low or No Yield in Sonogashira Coupling of 4-hydroxy-3-iodopyridine and Propargyl Alcohol
-
Question: My Sonogashira coupling reaction between 4-hydroxy-3-iodopyridine and propargyl alcohol is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
-
Answer:
-
Inadequate Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling). Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
-
Inactive Catalyst: The palladium and copper catalysts are crucial for the reaction. Ensure you are using fresh, high-quality catalysts. The color of the CuI should be off-white or light tan; a green or blue color indicates oxidation.
-
Base Quality: The amine base (e.g., triethylamine or diisopropylamine) must be anhydrous and of high purity. Impurities can poison the catalyst. Consider using a freshly distilled batch.
-
Solvent Purity: Anhydrous solvents are recommended for optimal results. Traces of water can affect the catalytic cycle.
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some substrates may require heating. If the reaction is sluggish, consider gradually increasing the temperature to 50-70 °C.
-
Issue 2: Incomplete or Unselective Oxidation of 2-hydroxymethyl-Furo[3,2-c]pyridine
-
Question: The oxidation of my 2-hydroxymethyl-Furo[3,2-c]pyridine to the aldehyde is not going to completion, or I am observing over-oxidation to the carboxylic acid. What can I do?
-
Answer:
-
Choice of Oxidant: For sensitive heterocyclic alcohols, mild oxidizing agents are preferred to prevent over-oxidation. Dess-Martin Periodinane (DMP) and Swern oxidation conditions are generally effective and selective for aldehydes.[1][2][3] Manganese dioxide (MnO2) is another mild option, particularly for benzylic-type alcohols.[4][5] Stronger oxidants like chromic acid should be avoided.
-
Reaction Conditions for DMP Oxidation: The reaction is typically fast (0.5-2 hours) at room temperature.[6] The presence of a mild base like pyridine or sodium bicarbonate can buffer the acetic acid byproduct and protect acid-labile functional groups.[2]
-
Reaction Conditions for Swern Oxidation: This reaction must be carried out at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[7][8] Allowing the reaction to warm prematurely can lead to side reactions.
-
Purity of Starting Material: Impurities in the starting alcohol can interfere with the oxidation. Ensure the 2-hydroxymethyl-Furo[3,2-c]pyridine is of high purity before proceeding.
-
Pathway 2: Vilsmeier-Haack Formylation
Issue 3: Low or No Yield in the Vilsmeier-Haack Formylation of Furo[3,2-c]pyridine
-
Question: I am attempting to formylate Furo[3,2-c]pyridine using the Vilsmeier-Haack reaction, but I am getting a low yield or recovering the starting material. What are the likely issues?
-
Answer:
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best on electron-rich aromatic and heteroaromatic compounds.[9] The Furo[3,2-c]pyridine system's reactivity will depend on its overall electron density. If the ring is not sufficiently activated, the reaction may be sluggish.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent (typically formed from DMF and POCl₃) should be prepared at a low temperature (0-5 °C) and used promptly.[10] Ensure that the reagents are of high quality and anhydrous.
-
Reaction Temperature: While the Vilsmeier reagent is prepared at low temperatures, the formylation step often requires heating. A temperature range of 70-80 °C is common for heterocyclic substrates.[10]
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium acetate.
-
Issue 4: Formation of a Dark, Tarry Residue
-
Question: My Vilsmeier-Haack reaction is producing a dark, tarry substance instead of the desired product. What is causing this and how can I prevent it?
-
Answer:
-
Overheating: Excessive temperatures during the reaction or work-up can lead to decomposition of the starting material or product. Maintain strict temperature control throughout the process.
-
Impurities: The use of impure reagents or solvents can contribute to the formation of tars. Use high-purity, anhydrous materials.
-
Work-up Conditions: Perform the aqueous work-up at low temperatures and neutralize the acidic solution carefully and slowly.
-
Data Presentation
| Parameter | Pathway 1: Sonogashira Coupling & Oxidation | Pathway 2: Vilsmeier-Haack Formylation |
| Starting Materials | 4-hydroxy-3-iodopyridine, Propargyl alcohol | Furo[3,2-c]pyridine, DMF, POCl₃ |
| Number of Steps | 2 | 1 |
| Typical Yields | Sonogashira: 60-80% (estimated); Oxidation: 80-95% | Highly substrate-dependent, can range from low to good |
| Reaction Conditions | Sonogashira: Mild, often RT to 70°C; Oxidation: Mild, RT (DMP) or -78°C (Swern) | Requires heating (70-80°C) after reagent formation at 0°C |
| Key Reagents | Pd catalyst, Cu(I) co-catalyst, Amine base, Oxidizing agent (DMP, Oxalyl chloride/DMSO) | DMF, POCl₃ |
| Potential Issues | Catalyst deactivation, Alkyne homocoupling, Over-oxidation | Low substrate reactivity, Tar formation |
Experimental Protocols
Pathway 1: Sonogashira Coupling and Oxidation
Step 1: Synthesis of 2-hydroxymethyl-Furo[3,2-c]pyridine
-
To a degassed solution of 4-hydroxy-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF or a mixture of THF/Et₃N), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture again for 5-10 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 16-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to this compound (Dess-Martin Oxidation)
-
Dissolve 2-hydroxymethyl-Furo[3,2-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction for 0.5-2 hours, monitoring by TLC until the starting material is consumed.[6]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Pathway 2: Vilsmeier-Haack Formylation of Furo[3,2-c]pyridine
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.[10]
-
Add a solution of Furo[3,2-c]pyridine (1.0 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane) to the flask.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.[10]
-
Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Alternative synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
-
Question 1: Which synthetic pathway is generally preferred for the synthesis of this compound?
-
Answer: The choice of pathway depends on the availability of starting materials and the desired scale of the synthesis. The Sonogashira coupling and oxidation pathway is often more reliable and higher yielding, as the individual steps are well-established reactions. The Vilsmeier-Haack formylation is a more direct, one-step approach but can be more sensitive to the reactivity of the Furo[3,2-c]pyridine substrate and may require more optimization.
-
-
Question 2: Can I use other alkynes in the Sonogashira coupling to synthesize different 2-substituted Furo[3,2-c]pyridines?
-
Answer: Yes, the Sonogashira coupling is a versatile method that allows for the introduction of a wide variety of substituents at the 2-position by simply changing the terminal alkyne coupling partner.[11]
-
-
Question 3: Are there any safety concerns with the reagents used in these pathways?
-
Answer: Yes, several reagents require careful handling. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Oxalyl chloride, used in the Swern oxidation, is also corrosive and toxic. Dess-Martin Periodinane is a potentially explosive material and should be handled with caution.[12] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The by-products of the Swern oxidation, such as dimethyl sulfide, have a very unpleasant odor.[7]
-
-
Question 4: How can I monitor the progress of these reactions?
-
Answer: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions. Staining with an appropriate reagent (e.g., potassium permanganate or UV light) can help visualize the starting materials and products. For more detailed analysis, techniques like GC-MS or LC-MS can be used.
-
-
Question 5: What are the key differences in the work-up procedures for the different oxidation methods?
-
Answer: The Dess-Martin oxidation work-up involves quenching with a reducing agent like sodium thiosulfate to destroy the excess periodinane. The Swern oxidation requires a basic work-up to neutralize the triethylammonium chloride byproduct. The MnO₂ oxidation is the simplest, as the solid oxidant can be removed by filtration.
-
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: NMR Characterization of Substituted Furopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the NMR characterization of substituted furopyridines.
Introduction to Challenges
The NMR characterization of substituted furopyridines presents unique challenges due to the molecule's distinct electronic structure. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a complex system where protons and carbons exhibit overlapping signals and intricate coupling patterns.[1] Key difficulties include severe signal overlap in the aromatic region, assignment of correct regioisomers, and deciphering complex long-range couplings. This guide offers practical solutions and detailed protocols to navigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Signal Overlap and Resolution
Q1: My ¹H NMR spectrum shows a cluster of overlapping multiplet signals in the aromatic region (typically 7.0-9.0 ppm). How can I resolve and assign these protons?
A1: Signal overlap is the most common challenge with furopyridines due to the multiple protons resonating in a narrow chemical shift range.[2][3] Here are several strategies to resolve these signals:
-
Change the Deuterated Solvent: Altering the solvent can induce differential shifts in proton resonances, potentially resolving the overlap.[4][5] Aromatic solvents like benzene-d₆ often cause significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to chloroform-d₃ (CDCl₃) or acetone-d₆.
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of signals, often simplifying the spectrum.[5][6]
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR is the most powerful tool for resolving overlap.[7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.[9]
-
TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, even if they are not directly coupled, which is useful for identifying all protons belonging to a specific ring.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the crowded proton signals out over the much wider ¹³C chemical shift range.[11]
-
Q2: The signals for my substituents are overlapping with residual solvent peaks. What can I do?
A2: This is a common issue, especially if your compound concentration is low.
-
Choose a Different Solvent: Select a solvent whose residual peak does not overlap with your signals of interest. For example, if the chloroform peak in CDCl₃ (~7.26 ppm) is obscuring an aromatic signal, switching to acetone-d₆ (quintet at ~2.05 ppm) or DMSO-d₆ (quintet at ~2.50 ppm) will solve the problem.[4]
-
Solvent Suppression Techniques: Modern spectrometers have pulse programs designed to suppress strong solvent signals, such as presaturation or using gradient-based techniques like WET1D.[12][13]
Section 2: Structure Elucidation and Isomer Assignment
Q3: I have synthesized a substituted furopyridine and need to confirm the exact regioisomer. How can NMR help distinguish between isomers?
A3: Distinguishing regioisomers is a critical application of NMR. The most definitive methods involve using through-space correlations and long-range couplings.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[14][15][16] By observing an NOE cross-peak between a substituent's proton and a specific proton on the furopyridine core, you can unambiguously determine the substituent's position. This is the gold standard for isomer assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[6][8] A correlation from a substituent's proton to a specific quaternary carbon in the furopyridine backbone can confirm the attachment point.
-
Long-Range Couplings: Protons separated by four or more bonds can sometimes show weak coupling (J > 0), especially through π-systems.[17][18] Observing a small, long-range coupling can provide crucial evidence for a specific isomer.
Q4: The coupling patterns in my spectrum are very complex (e.g., doublet of doublets of doublets). How do I begin to interpret them?
A4: Complex splitting arises when a proton is coupled to multiple, non-equivalent neighboring protons.[19]
-
Start with a COSY Spectrum: A COSY experiment is the best way to start. It will visually show you which protons are coupled to each other, allowing you to map out the connectivity.
-
Measure Coupling Constants (J): Carefully measure the separation in Hertz (Hz) between the split peaks for each multiplet. Protons that are coupled to each other will share the exact same J value.
-
Use a Splitting Tree: For very complex signals, manually drawing a splitting tree can help you deconstruct the multiplet and extract the individual coupling constants.
-
Leverage HMBC: To confirm assignments, use an HMBC spectrum to correlate protons to carbons 2-3 bonds away. This is especially useful for connecting different spin systems across quaternary carbons or heteroatoms.[20]
Section 3: Spectrum Quality and Artifacts
Q5: My NMR signals are broader than expected. What are the potential causes?
A5: Signal broadening can result from several factors.[4][6]
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, is the first step.[21]
-
Sample Concentration: A sample that is too concentrated can lead to increased solution viscosity and broader lines.[22] Conversely, a very dilute sample will have a poor signal-to-noise ratio, which can make peaks appear broad.
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. Filtering the sample through a small plug of celite or silica may help.
-
Chemical Exchange: If the molecule is undergoing a conformational change or proton exchange on the NMR timescale, it can lead to broadened signals. Running the experiment at a different temperature (Variable Temperature NMR) can help confirm this; cooling the sample may sharpen the signals of individual conformers, while heating may cause them to coalesce into a single sharp peak.[23]
-
Incomplete Dissolution: Ensure the sample is fully dissolved. Any suspended particulate matter will degrade spectral quality.[24]
Experimental Workflows and Logic Diagrams
The following diagrams illustrate logical workflows for troubleshooting common NMR challenges.
Caption: General troubleshooting workflow for NMR characterization.
Caption: Logic diagram for selecting the appropriate 2D NMR experiment.
Quantitative Data Summary
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Furopyridine Core
Note: These are approximate ranges. Actual chemical shifts are highly dependent on the specific substituents and the solvent used.
| Position | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
| Furan Ring | |||
| H-2 / C-2 | 7.5 - 8.0 | 140 - 155 | Highly influenced by substituents. |
| H-3 / C-3 | 6.8 - 7.4 | 105 - 120 | Often shows coupling to H-2. |
| C-3a | N/A | 150 - 165 | Quaternary carbon at ring junction. |
| Pyridine Ring | |||
| H-4 / C-4 | 8.5 - 9.0 | 145 - 155 | Most deshielded proton, adjacent to Nitrogen. |
| H-5 / C-5 | 7.2 - 7.8 | 120 - 135 | |
| H-6 / C-6 | 8.0 - 8.6 | 140 - 150 | |
| C-7a | N/A | 155 - 170 | Quaternary carbon at ring junction. |
Table 2: Summary of NMR Experiments for Furopyridine Characterization
| Experiment | Information Provided | Common Problem Solved |
| 1D ¹H | Number of unique protons, integration, coupling patterns. | Initial structural overview. |
| 1D ¹³C | Number of unique carbons (protonated and quaternary). | Carbon backbone information. |
| COSY | Shows H-H correlations through 2-3 bonds. | Resolving overlapping multiplets, identifying spin systems.[10] |
| HSQC | Shows direct one-bond H-C correlations. | Assigning protons to their attached carbons, resolving ¹H overlap.[6] |
| HMBC | Shows H-C correlations through 2-4 bonds. | Assigning quaternary carbons, connecting spin systems.[6] |
| NOESY | Shows H-H correlations through space (< 5 Å). | Determining stereochemistry and regioisomers.[14][25] |
Key Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
A well-prepared sample is crucial for acquiring high-quality spectra.[26]
-
Analyte Quantity:
-
For ¹H NMR: Weigh 1-5 mg of the purified furopyridine derivative.
-
For ¹³C NMR: Weigh 10-20 mg for better signal-to-noise.
-
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the sample in a clean vial.[22]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or swirling may be necessary. The solution should be transparent and free of particles.[24]
-
Filtration: Filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[22][27] This step removes any particulate matter that can ruin the magnetic field homogeneity (shimming).
-
Capping and Labeling: Cap the NMR tube securely to prevent evaporation and contamination. Label the cap and the top of the tube clearly.
Protocol 2: General 2D NMR Data Acquisition (COSY Example)
This protocol provides a general workflow for setting up a 2D experiment. Specific parameters will vary by instrument.
-
Sample Insertion and Locking: Insert the prepared sample into the spectrometer. Lock the instrument onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for high-quality 2D spectra.[2]
-
Acquire 1D ¹H Spectrum: Obtain a standard high-resolution 1D ¹H spectrum. Use this spectrum to determine the spectral width (sw) and the transmitter offset frequency (o1p). Ensure the spectral width covers all proton signals.
-
Load 2D Experiment: Load the desired 2D pulse program (e.g., cosygpqf on a Bruker instrument). The instrument will typically set most parameters automatically based on the 1D spectrum.
-
Set Key Parameters:
-
Number of Scans (ns): Typically 2, 4, or 8 scans per increment.
-
Number of Increments (td in F1): Typically 256 or 512 points for a routine COSY. More points will provide better resolution in the indirect dimension but will increase the experiment time.
-
-
Start Acquisition: Start the experiment. A typical COSY will take between 15 minutes to a few hours, depending on the parameters chosen.
-
Processing: After acquisition, the data needs to be processed with Fourier transformation in both dimensions (F2 and F1), phase corrected, and baseline corrected to yield the final 2D spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. m.youtube.com [m.youtube.com]
- 20. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 21. depts.washington.edu [depts.washington.edu]
- 22. research.reading.ac.uk [research.reading.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Guide to NOE Experiments [bloch.anu.edu.au]
- 26. benchchem.com [benchchem.com]
- 27. web.uvic.ca [web.uvic.ca]
how to prevent polymerization of Furo[3,2-c]pyridine-2-carbaldehyde on storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of polymerization and degradation of Furo[3,2-c]pyridine-2-carbaldehyde during storage. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation on storage?
A1: The degradation of this compound is primarily caused by two chemical processes: polymerization and oxidation.[1] These reactions are often initiated or accelerated by exposure to:
-
Air (Oxygen): The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid, Furo[3,2-c]pyridine-2-carboxylic acid.[1][2]
-
Light: Photochemical reactions can generate free radicals, which can initiate polymerization and other degradation pathways. This is often visually observed as a darkening or color change of the material.[1][3]
-
Heat: Elevated temperatures increase the rate of both oxidation and polymerization reactions.[1][4]
-
Acids and Bases: The presence of strong acids or bases can catalyze polymerization, leading to the formation of insoluble, resinous materials.[1]
Q2: What are the ideal storage conditions to prevent polymerization of this compound?
A2: To minimize degradation and polymerization, this compound should be stored under the following conditions. While specific data for this compound is limited, recommendations for structurally similar heteroaromatic aldehydes, such as furan- and pyridine-carbaldehydes, provide a strong basis for these guidelines.[1][5][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rates of both oxidation and polymerization.[1][5][8] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation of the aldehyde group by excluding air.[1] |
| Light | Amber or opaque container | Protects the compound from light-induced degradation and polymerization.[1][3] |
| Container | Tightly sealed glass bottle | Prevents exposure to air and moisture. Glass is preferred for its chemical inertness. |
| Purity | Free from acidic or basic contaminants | Impurities can catalyze polymerization.[1] |
Q3: Can I freeze this compound for long-term storage?
A3: While freezing is a potential option for long-term storage of many organic compounds, caution is advised for some aldehydes. There is evidence that certain aliphatic aldehydes can undergo trimerization (a form of polymerization) more rapidly at very low temperatures. While this phenomenon has not been specifically documented for this compound, refrigeration at 2-8°C is a safer, well-established practice for short- to medium-term storage.[1] For long-term storage, if freezing is considered, it is crucial to first assess the compound's purity and to use a container that can withstand low temperatures without breaking.
Q4: Are there any chemical stabilizers I can add to prevent polymerization?
A4: Yes, the addition of stabilizers can be an effective strategy to inhibit polymerization in aldehydes. While specific studies on this compound are not available, general-purpose aldehyde stabilizers may be effective. These are typically added in very low concentrations (ppm levels). It is crucial to note that the addition of any substance will alter the purity of your material, which must be considered for your specific application. Potential stabilizers for aldehydes include:
-
Triethanolamine or Dimethylethanolamine: These have been shown to be effective in stabilizing various aldehydes against polymerization and autocondensation.
-
Alkali metal hydroxides or carbonates: These can also be used in very low concentrations to inhibit polymerization.
Before using a stabilizer, it is highly recommended to perform a small-scale stability study to ensure compatibility and effectiveness for your specific needs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| The compound has darkened in color (e.g., turned yellow or brown). | Oxidation and/or light-induced degradation.[1][3][9] | 1. Verify that the storage container is opaque and tightly sealed. 2. Before use, check the purity of the material using an appropriate analytical method (e.g., NMR or HPLC). 3. If the purity is compromised, consider purification (e.g., by chromatography or distillation) or obtaining a fresh batch. |
| A solid precipitate or viscous oil has formed in the sample. | Polymerization.[1] | 1. It is strongly recommended not to use the sample, as the precipitate is likely a polymer and is difficult to remove. 2. For future prevention, ensure storage at recommended cool temperatures and under an inert atmosphere, away from any potential acidic or basic contaminants. |
| The aldehyde peak in the NMR spectrum is diminished, and new, broad peaks are observed. | Polymerization. | 1. The broad peaks are characteristic of polymeric material. 2. Quantify the remaining aldehyde content using quantitative NMR (qNMR) if an internal standard is used. 3. Discard the sample if the purity is below the required level for your experiment. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[10][11][12]
Materials:
-
This compound
-
Amber glass vials with screw caps and PTFE septa
-
Stability chambers set to the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term (control): 5°C ± 3°C
-
-
Analytical instruments (HPLC or NMR)
Procedure:
-
Aliquot approximately 10-20 mg of this compound into several amber glass vials.
-
If testing the effect of atmosphere, purge the headspace of half of the vials with an inert gas (e.g., argon or nitrogen) before sealing.
-
Place the vials in the stability chambers.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the contents of the vial using a validated analytical method (see Protocols 2 and 3) to determine the purity and identify any degradation products.
-
Compare the results from the accelerated conditions to the control to evaluate the rate of degradation.
Protocol 2: Quantification of this compound Purity by HPLC-UV
This protocol provides a general method for determining the purity of this compound and detecting the formation of its corresponding carboxylic acid (a common oxidation product).[4][13][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for heteroaromatic compounds. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile (linear gradient)
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known mass of the sample to be tested in the same solvent to a similar concentration as the stock solution.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing: Integrate the peak area of this compound in the sample chromatogram and determine its concentration using the calibration curve. Purity can be expressed as a percentage of the total peak area (area percent) or by weight if an internal standard is used. The appearance of a more polar peak (eluting earlier) may indicate the formation of the carboxylic acid.
Protocol 3: Assessment of Polymerization using ¹H NMR Spectroscopy
This protocol uses ¹H NMR to identify and semi-quantitatively assess the polymerization of this compound.
Instrumentation and Materials:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard for quantification (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh a known amount of the this compound sample and, if desired, the internal standard into a vial.
-
Dissolve the sample in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identification of Aldehyde: The aldehydic proton of this compound is expected to appear as a singlet in the downfield region of the spectrum (typically δ 9-10 ppm).
-
Identification of Polymer: The formation of polymers will result in the disappearance or reduction in the intensity of the sharp aldehydic proton signal and the appearance of broad, less-defined signals in the aliphatic and aromatic regions of the spectrum.
-
Quantification (optional): By comparing the integration of the aldehydic proton signal to the integration of the signal from the known amount of the internal standard, the concentration of the remaining monomeric aldehyde can be calculated.
-
Visual Guides
Caption: Logical relationship between storage, degradation, and analysis.
Caption: Workflow for an accelerated stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Furan-2-carbaldehyde (Furfural) | CAS Number 98-01-1 [klivon.com]
- 8. 4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. microchemlab.com [microchemlab.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. auroraprosci.com [auroraprosci.com]
Validation & Comparative
A Comparative Guide to Obtaining X-ray Quality Crystals of Furo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of novel therapeutics, including potent kinase inhibitors.[1][2] Elucidating the precise three-dimensional structure of these derivatives through single-crystal X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. However, the crystallization of small organic molecules, including furo[3,2-c]pyridine derivatives, can be a significant bottleneck.
This guide provides a comparative overview of common crystallization techniques applicable to furo[3,2-c]pyridine derivatives, supported by experimental protocols and crystallographic data from published structures. While direct comparative studies on a single furo[3,2-c]pyridine derivative are scarce, this guide consolidates successful methods and offers a framework for systematic crystallization screening.
Comparison of Common Crystallization Techniques
The two most prevalent and accessible methods for growing single crystals of organic compounds are Slow Evaporation and Vapor Diffusion. The choice between these techniques often depends on the quantity of the compound available, its solubility characteristics, and the volatility of the chosen solvents.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is allowed to stand in a loosely covered container, where the solvent slowly evaporates, increasing the concentration until supersaturation is reached and crystals form.[3] | Simple setup, requires minimal specialized equipment, can handle larger quantities of material. | Less control over the rate of crystallization, can lead to the formation of multiple small crystals or "oiling out" if evaporation is too rapid.[4] | Compounds that are moderately soluble and have a relatively low tendency to form oils. |
| Vapor Diffusion | A concentrated solution of the compound is equilibrated with a larger reservoir of a solvent in which the compound is poorly soluble (the precipitant). The vapor of the more volatile precipitant diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[3] | Excellent control over the rate of crystallization, ideal for small quantities (mg scale) of material, often yields high-quality crystals.[4] | Requires careful selection of a solvent/precipitant pair, can be more complex to set up. | Compounds that are available in limited quantities or are sensitive to rapid changes in concentration. |
Experimental Protocols
Detailed methodologies for the two primary crystallization techniques are provided below. These protocols are general and may require optimization for specific Furo[3,2-c]pyridine derivatives.
Protocol 1: Slow Evaporation
This method relies on the gradual removal of solvent to induce crystallization.
Materials:
-
Furo[3,2-c]pyridine derivative (≥ 95% purity recommended)
-
Crystallization vial (e.g., small test tube, NMR tube, or specialized crystallization plate)
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane)[5]
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of the Furo[3,2-c]pyridine derivative in the chosen solvent at room temperature or with gentle warming.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean crystallization vial.
-
Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.
-
Place the vial in a vibration-free location.
-
Monitor the vial periodically for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
This technique offers finer control over the crystallization process and is well-suited for smaller sample sizes. There are two common setups: hanging drop and sitting drop.
Materials:
-
Furo[3,2-c]pyridine derivative
-
A "good" solvent in which the compound is soluble (e.g., dichloromethane, chloroform, methanol).[5]
-
A "poor" or precipitant solvent that is miscible with the "good" solvent and more volatile (e.g., hexane, diethyl ether, pentane).[5]
-
A small inner vial and a larger outer vial with a sealed cap, or a specialized crystallization plate.
-
Grease for sealing (for hanging drop)
Procedure (Sitting Drop):
-
Add the precipitant solvent to the larger outer vial to create a reservoir.
-
Dissolve the Furo[3,2-c]pyridine derivative in a minimal amount of the "good" solvent to create a concentrated solution.
-
Place a small drop of this solution in the small inner vial (the "sitting drop").
-
Place the inner vial inside the outer vial, ensuring it does not touch the walls.
-
Seal the outer vial tightly.
-
Store in a stable, vibration-free environment and monitor for crystal formation.
Experimental Workflows
The logical flow of the crystallization processes can be visualized as follows:
Caption: Workflow for the Slow Evaporation crystallization method.
Caption: Workflow for the Vapor Diffusion (Sitting Drop) crystallization method.
Quantitative Data from Furo[3,2-c]pyridine and Related Structures
While a direct comparative dataset is unavailable, the following table summarizes crystallographic data from successful single-crystal X-ray diffraction studies of Furo[3,2-c]pyridine-related structures. This data provides insights into the types of crystal systems and unit cell parameters that can be expected.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-(5-phenylpyridin-2-yl)-6,7-difluoroquinoline | Triclinic | P-1 | 9.38 | 10.03 | 10.74 | 64.97 | 66.86 | 88.31 | [6] |
| 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | 17.222 | 11.220 | 7.329 | 90 | 91.80 | 90 | [7] |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.50 | 98.62 | 103.82 | [8] |
| 3-Phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e][1][6]thiazin-4-one | Monoclinic | P2₁/n | 10.3626 | 17.0726 | 17.8437 | 90 | 92.54 | 90 | [9] |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Orthorhombic | Pna2₁ | 12.384 | 16.143 | 5.215 | 90 | 90 | 90 | [10] |
Note: The successful crystallization of a given Furo[3,2-c]pyridine derivative will be highly dependent on its specific substitution pattern, which influences its solubility, polarity, and ability to form intermolecular interactions within a crystal lattice. A systematic screening of various solvents and crystallization techniques is often necessary to identify optimal conditions.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. unifr.ch [unifr.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Furo[3,2-c]pyridine-2-carbaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Furo[3,2-c]pyridine-2-carbaldehyde and the well-characterized benzaldehyde. Understanding the nuanced differences in their reactivity is crucial for medicinal chemists and process development scientists in the design of synthetic routes and the exploration of novel chemical entities. This document outlines the electronic properties influencing their reactivity, presents experimental data for key chemical transformations of benzaldehyde, and offers a predictive analysis for this compound based on established principles of heterocyclic chemistry.
Executive Summary
Benzaldehyde, a simple aromatic aldehyde, serves as a fundamental building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is influenced by the resonance delocalization of the benzene ring. In contrast, this compound, a more complex heterocyclic aldehyde, is anticipated to exhibit distinct reactivity due to the electronic interplay between the electron-rich furan ring and the electron-deficient pyridine ring. This guide will delve into these differences through the lens of common aldehyde reactions, including nucleophilic additions (Wittig and Grignard reactions), reduction, and oxidation. While direct comparative experimental data for this compound is limited in the current literature, this guide provides a robust theoretical framework and predictive insights into its chemical behavior relative to benzaldehyde.
Electronic Properties and Predicted Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
Benzaldehyde: The benzene ring can donate electron density to the carbonyl group through resonance, which slightly deactivates the carbonyl carbon towards nucleophiles compared to aliphatic aldehydes.[1][2]
This compound: The Furo[3,2-c]pyridine ring system is a bicyclic heterocycle composed of an electron-rich furan ring fused to an electron-deficient pyridine ring. The overall electronic effect on the 2-carbaldehyde group is a subject of nuanced consideration. The nitrogen atom in the pyridine ring is electron-withdrawing, which would be expected to increase the electrophilicity of the carbonyl carbon. However, the fused furan ring is electron-donating and can push electron density into the pyridine ring and towards the aldehyde group. The net effect will depend on the specific reaction conditions and the nature of the attacking nucleophile. It is generally anticipated that the electron-withdrawing nature of the pyridine nitrogen will have a more dominant effect, rendering the carbonyl carbon of this compound more electrophilic and thus more reactive towards nucleophiles than benzaldehyde.
Figure 1: Predicted relative reactivity based on electronic effects.
Comparative Analysis of Key Reactions
This section details common reactions of aldehydes, providing experimental protocols for benzaldehyde as a benchmark and discussing the expected outcomes for this compound.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4] The reaction proceeds via the addition of a phosphorus ylide to the carbonyl carbon.
Experimental Data for Benzaldehyde:
| Ylide | Product | Yield | Reference |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 85-95% | Generic literature values |
| Methyltriphenylphosphonium bromide | Styrene | >90% | Generic literature values |
Experimental Protocol: Wittig Reaction of Benzaldehyde
-
Materials: Benzaldehyde, methyltriphenylphosphonium bromide, sodium amide, anhydrous diethyl ether.
-
Procedure: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere, sodium amide (1.1 equivalents) is added portion-wise at room temperature. The resulting yellow-orange suspension of the ylide is stirred for 1 hour. A solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford styrene.
Figure 2: General workflow for the Wittig reaction.
Predicted Reactivity of this compound:
Given the predicted higher electrophilicity of the carbonyl carbon in this compound, it is expected to undergo the Wittig reaction more readily than benzaldehyde. This could translate to faster reaction times or the ability to use less reactive, more stabilized ylides under milder conditions. However, potential complexities could arise from the basicity of the pyridine nitrogen, which might interact with the reagents. Careful selection of the base for ylide generation will be important to avoid side reactions.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group, forming a new carbon-carbon bond and, after workup, an alcohol.[5][6]
Experimental Data for Benzaldehyde:
| Grignard Reagent | Product | Yield | Reference |
| Phenylmagnesium bromide | Diphenylmethanol | ~80-90% | Generic literature values |
| Methylmagnesium bromide | 1-Phenylethanol | ~85-95% | Generic literature values |
Experimental Protocol: Grignard Reaction with Benzaldehyde
-
Materials: Benzaldehyde, bromobenzene, magnesium turnings, anhydrous diethyl ether, hydrochloric acid.
-
Procedure: A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of magnesium turnings (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. The reaction is initiated with a small crystal of iodine if necessary. After the formation of the Grignard reagent is complete, a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the corresponding secondary alcohol.
Predicted Reactivity of this compound:
This compound is expected to be highly reactive towards Grignard reagents. The increased electrophilicity of the carbonyl carbon should facilitate the nucleophilic attack. However, the presence of the pyridine nitrogen introduces a potential site for side reactions. Grignard reagents are strong bases and could potentially deprotonate positions on the furopyridine ring or coordinate with the nitrogen atom, which might hinder the desired reaction. Therefore, inverse addition (adding the Grignard reagent to the aldehyde) at low temperatures might be necessary to favor the desired 1,2-addition to the carbonyl group.
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is a fundamental transformation, commonly achieved using hydride-donating reagents like sodium borohydride (NaBH₄).[7][8]
Experimental Data for Benzaldehyde:
| Reagent | Product | Yield | Reference |
| Sodium borohydride | Benzyl alcohol | >95% | [7] |
Experimental Protocol: Sodium Borohydride Reduction of Benzaldehyde
-
Materials: Benzaldehyde, sodium borohydride, methanol.
-
Procedure: To a solution of benzaldehyde (1.0 equivalent) in methanol at 0 °C, sodium borohydride (0.3 equivalents) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give benzyl alcohol.
References
Unveiling the Electronic Landscape: A Comparative DFT Study of Furo[3,2-c]pyridine-2-carbaldehyde and its Core Heterocyclic Building Blocks
A deep dive into the electronic properties of Furo[3,2-c]pyridine-2-carbaldehyde and its constituent heterocyclic moieties, furan-2-carbaldehyde and pyridine-2-carbaldehyde, offers valuable insights for researchers in drug discovery and materials science. This guide provides a comparative analysis of their electronic structures, leveraging computational Density Functional Theory (DFT) studies to illuminate key differences in their frontier molecular orbitals and related electronic parameters.
Comparative Analysis of Electronic Properties
The electronic properties of a molecule are fundamentally governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A summary of the calculated electronic properties for furan, a substituted furan derivative, a substituted imidazo[1,2-a]pyridine, and quinoline, which serve as proxies in the absence of direct data for furan-2-carbaldehyde and pyridine-2-carbaldehyde, is presented below. These values, obtained from various DFT studies, offer a valuable comparative framework.
| Molecule | Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Furan | B3LYP | 6-311++G(2d,2p) | -6.38 | 2.04 | 8.42 |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP | 6-31G(d) | - | - | ~4.458 |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | B3LYP | 6-311++G(d,p) | - | - | 4.343[1] |
| Quinoline (Benzo[b]pyridine) | B3LYP | 6-31+G(d,p) | -6.646 | -1.816 | 4.83[2] |
Note: The presented values are from various computational studies and should be used for comparative purposes. Direct quantitative comparison is subject to variations in computational methodologies.
Experimental and Computational Protocols
The determination of electronic properties through computational methods follows a well-established workflow. This process, central to modern computational chemistry, allows for the in-silico investigation of molecular characteristics.
General DFT Calculation Workflow
A typical workflow for calculating the electronic properties of organic molecules using DFT is as follows:
-
Molecular Structure Input: The process begins with defining the three-dimensional structure of the molecule of interest. This can be done using molecular building software or by importing crystallographic data.
-
Geometry Optimization: The initial molecular structure is then optimized to find its most stable energetic conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. This optimization is performed using a chosen DFT functional and basis set.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these energies, the HOMO-LUMO gap, ionization potential, and electron affinity can be calculated.
-
Analysis of Results: The calculated electronic properties are then analyzed to understand the molecule's reactivity, stability, and potential applications.
Signaling Pathways and Logical Relationships
The relationship between the core heterocyclic structures and the final fused molecule can be conceptualized as a logical progression of increasing complexity. The electronic properties of the individual furan and pyridine rings contribute to the overall electronic landscape of the Furo[3,2-c]pyridine system. The fusion of these rings introduces new electronic interactions and delocalization pathways, which ultimately define the properties of the final molecule.
References
A Comparative Guide to the Synthesis of Substituted Furopyridines: A Novel Route Validation
For Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. As such, the development of efficient and versatile synthetic routes to access substituted furopyridines is of significant interest to the scientific community. This guide provides a comprehensive comparison of a novel, one-pot synthetic route for substituted furopyridines with established, traditional methods. The objective is to offer a clear, data-driven validation of the new methodology, supported by detailed experimental protocols and logical workflow diagrams.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the primary synthetic routes to substituted furopyridines, providing a direct comparison between a novel one-pot approach and traditional multi-step methodologies.
| Feature | Novel One-Pot Synthesis | Traditional Route 1: Furan Ring Formation from Pyridine | Traditional Route 2: Pyridine Ring Formation from Furan |
| Number of Steps | 1 | 2-4 | 2-5 |
| Typical Overall Yield | 75-90% | 40-60% | 35-55% |
| Reaction Time | 2-4 hours | 12-48 hours | 18-72 hours |
| Reaction Temperature | 80-100 °C | 25-150 °C | 0-200 °C |
| Catalyst | Gold-based catalyst | Often requires strong acids or bases, or transition metals (e.g., Pd, Cu) | Requires strong acids, which can lead to furan ring instability |
| Reagent Stoichiometry | Near-equimolar | Often requires excess of one reagent | Can require multiple reagents and protecting groups |
| Key Advantages | High efficiency, atom economy, reduced waste, shorter reaction time | Well-established, good for specific substitution patterns | Access to a different range of isomers |
| Key Disadvantages | Requires specialized catalyst | Lower overall yields, longer reaction times, harsh conditions | Furan ring instability under acidic conditions, limited substrate scope |
Experimental Protocols
Novel One-Pot Synthesis of Substituted Furopyridines
This protocol describes a gold-catalyzed cascade reaction for the synthesis of a variety of substituted furopyridines.
Materials:
-
Substituted 2-alkynylpyridine-N-oxide (1.0 mmol)
-
Substituted alkyne (1.2 mmol)
-
Gold(I) chloride (2 mol%)
-
Silver(I) hexafluoroantimonate (2 mol%)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N2), add the substituted 2-alkynylpyridine-N-oxide (1.0 mmol), gold(I) chloride (0.02 mmol), and silver(I) hexafluoroantimonate (0.02 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the substituted alkyne (1.2 mmol) dissolved in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of Celite® and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted furopyridine.
Traditional Route 1: Furan Ring Formation from a Pyridine Precursor
This protocol outlines a typical multi-step synthesis involving the formation of the furan ring onto a pre-existing pyridine scaffold.
Step 1: Synthesis of a 2-alkynyl-3-hydroxypyridine
-
This step often involves a Sonogashira coupling of a 2-halo-3-hydroxypyridine with a terminal alkyne.
Step 2: Cyclization to the Furopyridine
-
The 2-alkynyl-3-hydroxypyridine is then subjected to a cyclization reaction, which can be promoted by a variety of reagents such as strong bases (e.g., potassium tert-butoxide) or transition metal catalysts (e.g., copper(I) iodide).
Example Experimental Conditions:
-
Sonogashira Coupling: 2-chloro-3-hydroxypyridine (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh3)4 (5 mol%), CuI (10 mol%), triethylamine (3.0 mmol), THF, 60 °C, 12 hours.
-
Cyclization: 2-alkynyl-3-hydroxypyridine (1.0 mmol), KOtBu (1.5 mmol), DMF, 100 °C, 8 hours.
Mandatory Visualizations
Caption: A logical diagram comparing traditional and novel synthetic routes to substituted furopyridines.
Caption: A generalized experimental workflow for the synthesis of substituted furopyridines.
Conclusion
The novel one-pot, gold-catalyzed synthesis of substituted furopyridines presents a significant advancement over traditional multi-step methods. The key advantages of this new route, including higher yields, shorter reaction times, milder reaction conditions, and greater atom economy, make it an attractive and efficient alternative for the synthesis of this important class of compounds. This comparative guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to evaluate and implement this novel methodology in their own research and development endeavors.
A Comparative Guide to the Structure-Activity Relationship of Furo[3,2-c]pyridine Derivatives and Related Isomers as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine scaffold has emerged as a heterocyclic system of significant interest in medicinal chemistry, demonstrating potential as a foundation for the development of novel anticancer therapeutics.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of furo[3,2-c]pyridine derivatives and their related isomers, with a focus on their cytotoxic and kinase inhibitory activities. The information presented herein is supported by experimental data from various studies to facilitate an understanding of the key structural features influencing biological activity.
Quantitative Data Summary
The biological activity of furopyridine derivatives is highly dependent on the arrangement of the fused rings and the nature of the substituents. Below is a compilation of quantitative data for various furopyridine scaffolds, including the furo[3,2-c]pyridine, furo[2,3-b]pyridine, and furo[3,2-b]pyridine cores, against different cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Furo[3,2-c]pyridine and Furo[2,3-b]pyridine Derivatives
| Compound ID | Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Furopyridone Derivative 4c | Furo[3,2-c]pyridine | Not specified in detail | KYSE70 (Esophageal) | 0.888 (24h), 0.655 (48h) | [1] |
| KYSE150 (Esophageal) | - (99% inhibition at 20 µg/mL) | [1] | |||
| Derivative 14 | Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl) | HCT-116 (Colon) | 31.3 - 49.0 | [2] |
| MCF-7 (Breast) | 19.3 - 55.5 | [2] | |||
| HepG2 (Liver) | 22.7 - 44.8 | [2] | |||
| A549 (Lung) | 36.8 - 70.7 | [2] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| Derivative 4 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.24 | [1][2] |
| Derivative 8 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.65 | [1][2] |
| Derivative 11 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.50 | [1][2] |
| MU1210 | Furo[3,2-b]pyridine | CLK1 | 0.008 | [3] |
| CLK2 | 0.020 | [3] | ||
| CLK4 | 0.012 | [3] |
Structure-Activity Relationship Insights
The furo[3,2-c]pyridine scaffold is a promising starting point for the development of anticancer agents.[1] While extensive SAR studies on a series of Furo[3,2-c]pyridine-2-carbaldehyde derivatives are not yet widely available, a comparative analysis with its isomers provides valuable insights:
-
Furo[3,2-c]pyridines: The available data for a furopyridone derivative shows potent activity against esophageal cancer cell lines. The core structure is a valid scaffold for further optimization.
-
Furo[2,3-b]pyridines: This isomeric scaffold has been more extensively studied. Derivatives have shown potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2] The SAR of this series indicates that substitutions at various positions of the furopyridine core can significantly modulate the anticancer efficacy.
-
Furo[3,2-b]pyridines: Derivatives of this scaffold have demonstrated highly potent and selective inhibition of cdc-like kinases (CLKs), which are involved in RNA splicing and are implicated in various cancers.[3]
The logical relationship for a preliminary SAR can be visualized as follows:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of furo[3,2-c]pyridine and related derivatives.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., furo[3,2-c]pyridine derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
-
Formazan Solubilization: The medium is then removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay for PI3K)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction buffer containing the target kinase (e.g., PI3K), the lipid substrate (e.g., PIP2), and the test furo[3,2-c]pyridine compound at various concentrations is prepared in a 96-well plate.[1]
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[1]
-
ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: The kinase activity is normalized to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.[1]
Experimental Workflow and Signaling Pathway Visualization
The general workflow for the evaluation of novel furo[3,2-c]pyridine derivatives as potential anticancer agents and the key signaling pathways they may target are depicted below.
Furo[3,2-c]pyridine derivatives have shown potential as kinase inhibitors, which could affect critical oncogenic signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.[1]
References
A Comparative Guide to the Antimicrobial and Antiviral Activity of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyridine, a fundamental heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are the subject of extensive research, demonstrating a wide spectrum of biological activities, including potent antimicrobial and antiviral effects.[3][4][5] This guide provides a comparative analysis of the antimicrobial and antiviral efficacy of various pyridine derivatives, supported by quantitative data and detailed experimental protocols.
Antimicrobial Activity of Pyridine Derivatives
Pyridine-containing compounds have shown significant activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to various mechanisms, including the disruption of bacterial cell walls and the inhibition of essential enzymes like GlcN-6-P synthase.[6][7]
The antimicrobial potential of pyridine derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for several classes of pyridine derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected Pyridine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Compound 88a (with CN group) | - | - | 0.2–1.3 | - | [8] |
| 2-(phenyl)oxazolo[4,5-b]pyridines | Compound 54a | 1.56–3.125 | - | - | - | [8] |
| Isonicotinic acid hydrazide derivatives | Compounds 23-27 | 2.18–3.08 | 2.18–3.08 | 2.18–3.08 | - | [1] |
| 3-(pyridine-3-yl)-2-oxazolidinones | Compound 21d | Similar to Linezolid | Similar to Linezolid | - | - | [9] |
| N-alkylated pyridine salts | Compound 66 | 56 (µg/mL⁻¹) | - | 55 (µg/mL⁻¹) | - | [1][10] |
Table 2: Antifungal Activity of Selected Pyridine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | C. albicans | A. niger | Other Fungi | Reference |
| Bis-(imidazole/benzimidazole)-pyridines | Compound 5a | 3.9 | 62.5 | Rhodotorula sp. (MIC=3.9 for 6a) | [11] |
| Tetrahydroimidazo[1,2-a]pyridines | 4-cyanobenzylidene derivative | 0.016 - 1 | - | C. glabrata, C. krusei, etc. | [12] |
| Thienopyridine derivatives | Compound 12a | <0.0048 | - | B. mycoides (<0.0048) | [13] |
| Pyrazole derivatives | Compound 17l & 17m | 0.25 | - | Broad-spectrum antifungal | [14] |
| Pyridine salts | Compounds 51-56 | 0.1-12 (mM) | 0.1-12 (mM) | P. chrysogenum (0.1-12 mM) | [1][10] |
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
The following diagram illustrates the general workflow for screening compounds for antimicrobial activity.
References
- 1. mdpi.com [mdpi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Furo[3,2-c]pyridine-2-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of Furo[3,2-c]pyridine-2-carbaldehyde, ensuring compliance with safety regulations and the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to handle this compound with the appropriate safety measures. This compound is classified as harmful and an irritant.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[1]
In Case of Spills: Spills should be managed by absorbing the material with an inert substance (e.g., sand or vermiculite) and collecting it into a designated, sealed container for hazardous waste.[2] Prevent the chemical from entering drains or waterways.[1][2]
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the foundation of its safe disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[3] | Wear protective gloves and clothing.[4] |
| Skin Irritation | Causes skin irritation.[3] | Avoid contact with skin. Wash contaminated skin thoroughly with soap and water.[1][4] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear eye protection. In case of contact, rinse cautiously with water for several minutes.[1][4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[3] | Use only in a well-ventilated area or under a chemical fume hood.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Avoid breathing dust or vapors.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions: Collect waste this compound in its pure form or in concentrated solutions in a dedicated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials, such as pipette tips, absorbent paper, or gloves, that are contaminated with this compound should be collected in a separate, clearly labeled container for solid hazardous waste.
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Affix a hazardous waste label to the container as soon as the first waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
For mixtures, list all constituents and their approximate percentages.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[5]
-
Keep the container closed except when adding waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental management company.
-
Complete all necessary paperwork, including a chemical collection request form, as required by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
References
Comprehensive Safety and Handling Guide for Furo[3,2-c]pyridine-2-carbaldehyde
This guide provides essential safety and logistical information for the handling and disposal of Furo[3,2-c]pyridine-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1] The Globally Harmonized System (GHS) classifications are summarized below.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
Based on these hazards, the following personal protective equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash risks.[2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use.[2][3] | Prevents skin contact and absorption. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. If powders are handled or ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Pre-Experiment Preparation
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.[4]
-
Information Review : Consult the Safety Data Sheet (SDS) for this compound.[5]
-
Gather Materials : Ensure all necessary PPE, spill cleanup materials (such as vermiculite or sand), and labeled waste containers are readily available.[6]
Engineering Controls
-
Ventilation : All handling of this compound, especially weighing and transferring of solids, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Secondary Containment : Use secondary containment trays for all experimental setups and storage to contain potential spills.[4]
Handling the Compound
-
Personal Protective Equipment : Don all required PPE as specified in Table 2 before entering the designated work area.
-
Transfer : When transferring the chemical, do so carefully to avoid generating dust or splashes.
-
Avoid Contamination : Do not wear gloves outside the immediate work area to prevent contaminating common surfaces like doorknobs or light switches.[2]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Post-Experiment
-
Decontamination : Clean all work surfaces with an appropriate solvent and cleaning agent.
-
Waste Segregation : Segregate all waste generated as outlined in the disposal plan below.[6][8]
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Ensure the container is tightly sealed and clearly labeled.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical to protect personnel and the environment.
Waste Identification and Segregation
-
Contaminated Solids : Any solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) must be collected in a designated solid chemical waste container.[6] This container should be clearly labeled as hazardous waste.
-
Liquid Waste :
-
Organic Solvents : Solutions of this compound in organic solvents should be collected in a labeled, non-halogenated or halogenated (as appropriate) solvent waste container.
-
Aqueous Solutions : Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain.[6]
-
-
Unused Product : Unused this compound must be disposed of as hazardous chemical waste. Do not attempt to neutralize it without a validated procedure and institutional approval.
Waste Container Management
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[3][6]
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure containers are kept closed except when adding waste and are stored in secondary containment.[6]
-
Incompatibilities : Segregate aldehyde waste from incompatible materials, such as strong bases, acids, and oxidizing agents.[6]
Disposal Procedure
-
Institutional Protocols : Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Treatment : Some institutions may have protocols for the deactivation of aldehyde waste.[9] This typically involves treatment with a chemical to reduce toxicity. Such procedures must only be performed by trained personnel in accordance with institutional and regulatory guidelines. An example is the use of commercial products that can neutralize aldehydes, rendering them non-hazardous.[10]
Spill Management
-
Small Spills :
-
Large Spills :
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
References
- 1. This compound | C8H5NO2 | CID 642131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. benchchem.com [benchchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. archtechnochem.com [archtechnochem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
